molecular formula C8H4BrFO B1343895 7-Bromo-5-fluoro-1-benzofuran CAS No. 253429-19-5

7-Bromo-5-fluoro-1-benzofuran

Cat. No.: B1343895
CAS No.: 253429-19-5
M. Wt: 215.02 g/mol
InChI Key: TYBMMMOEVBNTDU-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-benzofuran (CAS 253429-19-5) is a halogenated benzofuran derivative of high interest in medicinal chemistry. The benzofuran scaffold is recognized as a privileged structure in drug discovery, demonstrating a wide array of biological activities . This particular compound, with its bromo and fluoro substituents, serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Research indicates that benzofuran-based compounds have emerged as a promising scaffold for the creation of new antimicrobial agents, addressing the urgent need to combat multidrug-resistant bacteria . Furthermore, studies show that synthetic benzofuran derivatives linked to various heterocyclic functionalities exhibit significant cytotoxic potency against cancer cell lines, such as MCF-7 breast cancer cells, and can act as kinase inhibitors . This reagent is intended for research and development applications only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMMMOEVBNTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622879
Record name 7-Bromo-5-fluoro-1-benzofuran
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Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253429-19-5
Record name 7-Bromo-5-fluoro-1-benzofuran
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Record name 7-bromo-5-fluoro-1-benzofuran
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-5-fluoro-1-benzofuran: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique heterocyclic framework allows for diverse biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of halogen substituents, such as bromine and fluorine, on the benzofuran ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets. This guide focuses on a specific, strategically substituted benzofuran derivative, 7-Bromo-5-fluoro-1-benzofuran, a compound of increasing interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol, physicochemical characteristics, and its emerging applications as a key intermediate in the synthesis of novel therapeutics.

Chemical Identity and Structural Elucidation

This compound is a halogenated heterocyclic compound. The numbering of the benzofuran ring system begins with the oxygen atom as position 1, with the bromine at position 7 and the fluorine at position 5. This specific substitution pattern provides a unique electronic and steric profile for further chemical modifications.

Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 253429-19-5[5][6]
Molecular Formula C₈H₄BrFO[5][7]
Molecular Weight 215.02 g/mol [6][8]
IUPAC Name This compound[5]
SMILES FC1=CC(Br)=C2OC=CC2=C1[5][7]
InChI Key TYBMMMOEVBNTDU-UHFFFAOYSA-N[5][7]

Synthesis Protocol: A Two-Step Approach to the Benzofuran Core

The synthesis of substituted benzofurans can be achieved through various methodologies.[9][10] A common and effective strategy involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for the synthesis of similar 7-bromobenzofuran derivatives and is a plausible route for the preparation of this compound.[11]

Part 1: O-Alkylation of 2-Bromo-4-fluorophenol

The initial step involves the reaction of 2-bromo-4-fluorophenol with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base. This Williamson ether synthesis variant forms the key ether linkage necessary for the subsequent cyclization.

Step-by-step Methodology:

  • To a solution of 2-bromo-4-fluorophenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2-dimethoxyethoxy)-2-bromo-4-fluorobenzene.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Acid-Catalyzed Cyclization and Aromatization

The second step is a cyclization reaction where the ether intermediate is treated with a strong acid. The acid catalyzes the removal of the acetal protecting group, and the resulting aldehyde undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan ring of the benzofuran system.

Step-by-step Methodology:

  • Dissolve the purified 1-(2,2-dimethoxyethoxy)-2-bromo-4-fluorobenzene (1 equivalent) in a high-boiling point solvent such as toluene or chlorobenzene.

  • Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), to the solution.[11]

  • Heat the mixture to a high temperature (typically 120-140 °C) to drive the cyclization and dehydration.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by vacuum distillation or column chromatography to obtain the pure compound.

Synthesis_Workflow 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol Reagents1 2-Bromoacetaldehyde dimethyl acetal, K2CO3 Intermediate 1-(2,2-dimethoxyethoxy)- 2-bromo-4-fluorobenzene Reagents1->Intermediate O-Alkylation Reagents2 Polyphosphoric Acid (PPA) Heat Final_Product This compound Reagents2->Final_Product Cyclization

Caption: Synthetic route to this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. A compilation of available data is presented below.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Clear colorless to pale yellow liquid[5]
Boiling Point 233.37 °C at 760 mmHg[6]
Density 1.697 g/cm³[6]
Refractive Index 1.5780-1.5830 @ 20 °C[5]
Flash Point 94.939 °C[6]
Predicted XlogP 3.1[7]
Assay (GC) ≥96.0%[5]

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Benzofuran derivatives are known to possess a wide range of biological activities, and this particular scaffold is being explored for several therapeutic areas.

  • Central Nervous System (CNS) Agents: The benzofuran structure has the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting the CNS.[8] It is used as a starting material for the synthesis of compounds with potential antidepressant, anxiolytic, or antipsychotic activities.[8]

  • Enzyme Inhibitors: The bromine atom at the 7-position and the fluorine atom at the 5-position can be exploited to create specific interactions with enzyme active sites. This makes this compound an attractive precursor for the development of targeted enzyme inhibitors.

  • Metabolic Disease Therapeutics: Certain benzofuran derivatives have been investigated as glucokinase activators, which are of interest for the treatment of type 2 diabetes.[12][13] The specific substitutions on the benzofuran ring are crucial for this activity.

The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities.[9]

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential in the field of drug discovery and development. Its well-defined chemical identity, accessible synthesis route, and favorable physicochemical properties make it a valuable tool for medicinal chemists. The unique combination of bromine and fluorine substituents on the privileged benzofuran scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents targeting a range of diseases. As research into novel therapeutics continues, the utility of such precisely functionalized intermediates is expected to grow, paving the way for the discovery of next-generation medicines.

References

biological activity of 7-Bromo-5-fluoro-1-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Bromo-5-fluoro-1-benzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its structural versatility has made it a focal point in medicinal chemistry for developing novel therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran ring system has been shown to significantly enhance a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This is often attributed to the ability of halogens to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets through interactions like halogen bonding.[3] This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives, detailing their mechanistic underpinnings, protocols for evaluation, and a summary of their therapeutic potential.

The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a cornerstone in the development of new drugs.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, targeting chronic conditions and acute infections alike.[2][4] The strategic placement of substituents on this core structure is a key strategy for optimizing potency and selectivity.

The Critical Role of Halogenation

The incorporation of bromine and fluorine at specific positions (C7 and C5, respectively) is not arbitrary. This substitution pattern leverages the unique electronic properties of each halogen to influence the molecule's overall biological profile.

  • Fluorine: Often used to block metabolic oxidation sites, increase binding affinity, and alter pKa, thereby improving pharmacokinetic properties.

  • Bromine: Can increase potency through enhanced binding interactions (halogen bonds) and can also serve as a handle for further synthetic modifications.[5]

The combination of these two halogens on the benzofuran scaffold creates a unique electronic and steric profile, making these derivatives particularly compelling candidates for drug discovery programs.

Anticancer Potential of Halogenated Benzofurans

A significant body of research points to the potent anticancer activity of benzofuran derivatives, particularly those bearing halogen substituents.[3][6][7] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with key signaling pathways dysregulated in cancer.

Mechanistic Insights: Targeting Cancer Hallmarks

Derivatives of the this compound scaffold are hypothesized to exert their anticancer effects through multiple mechanisms:

  • Inhibition of Key Kinases: Many cancers rely on hyperactive signaling pathways for growth and survival. Halogenated benzofurans have been shown to inhibit critical kinases such as VEGFR-2, a key mediator of angiogenesis, and components of the PI3K/Akt/mTOR pathway, which governs cell growth and proliferation.[5][8]

  • Induction of Apoptosis: Certain derivatives have been observed to trigger apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and promoting the cleavage of PARP-1, a key enzyme in DNA repair whose cleavage is a hallmark of apoptosis.[6][7]

  • Cell Cycle Arrest: By interfering with cellular processes, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing their division and proliferation.[5]

Anticancer_Mechanism_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran This compound Derivative Benzofuran->Receptor Inhibits Benzofuran->Akt Inhibits Benzofuran->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits InVivo_Workflow start Start: Acclimated Rats grouping Animal Grouping (Control, Standard, Test) start->grouping admin Compound Administration (1 hr pre-induction) grouping->admin induction Induce Inflammation (0.1 mL Carrageenan in paw) admin->induction measure0 Measure Paw Volume (Time = 0 hr) induction->measure0 measure_t Measure Paw Volume (Time = 1, 2, 3, 4 hr) measure0->measure_t Wait analysis Calculate % Inhibition of Edema measure_t->analysis end_node End: Assess Activity analysis->end_node

References

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-5-fluoro-1-benzofuran, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals. The strategic placement of bromine and fluorine atoms on the benzofuran scaffold imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic analysis is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the oxygen atom of the furan ring.

Expected ¹H NMR Data (in CDCl₃):

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
H-27.6 - 7.8DoubletJ2,3 ≈ 2.0 - 2.5
H-36.7 - 6.9DoubletJ3,2 ≈ 2.0 - 2.5
H-47.2 - 7.4Doublet of doubletsJ4,6 ≈ 2.5 - 3.0 (meta), J4,F ≈ 8.0 - 9.0 (through-space)
H-67.0 - 7.2Doublet of doubletsJ6,4 ≈ 2.5 - 3.0 (meta), J6,F ≈ 9.0 - 10.0 (ortho)

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules as it solubilizes the analyte without introducing interfering proton signals. The coupling constants are critical for assigning the positions of the protons on the benzene ring, with ortho, meta, and para couplings having characteristic ranges.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Expected ¹³C NMR Data (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
C-2145 - 147
C-3107 - 109
C-3a120 - 122
C-4112 - 114 (d, JC,F ≈ 24-26 Hz)
C-5158 - 160 (d, JC,F ≈ 240-250 Hz)
C-6110 - 112 (d, JC,F ≈ 23-25 Hz)
C-7100 - 102
C-7a150 - 152

Note: These are predicted values. The large coupling constant for C-5 is characteristic of a direct C-F bond.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Diagram of Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Solvent->NMR IR FT-IR Spectrometer Solvent->IR NMR_data 1H & 13C NMR Spectra NMR->NMR_data IR_data IR Spectrum IR->IR_data MS_data Mass Spectrum MS->MS_data Structure Final Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C-O, C-F, and C-Br bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond Vibration
3100 - 3000Aromatic C-H stretch
1620 - 1580Aromatic C=C stretch
1250 - 1200Aryl-O stretch (furan)
1100 - 1000C-F stretch
600 - 500C-Br stretch

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

Ionm/z (mass-to-charge ratio)
[M]⁺213.94, 215.94
[M+H]⁺214.95, 216.95
[M-Br]⁺135.00
[M-CO-Br]⁺107.00

Note: The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[1]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Diagram of Molecular Structure and Key Spectroscopic Correlations

G cluster_data Spectroscopic Data NMR 1H NMR: - Aromatic protons (δ 6.7-7.8 ppm) - J-coupling patterns 13C NMR: - Aromatic carbons (δ 100-160 ppm) - C-F coupling IR IR: - Ar-H stretch (~3100 cm⁻¹) - C=C stretch (~1600 cm⁻¹) - C-F stretch (~1100 cm⁻¹) - C-Br stretch (~550 cm⁻¹) MS MS: - Molecular ion peaks (m/z 214/216) - Isotopic pattern for Bromine

References

7-Bromo-5-fluoro-1-benzofuran molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-5-fluoro-1-benzofuran: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core molecular properties, outline a robust synthetic strategy with mechanistic insights, detail methods for analytical characterization, and explore its applications in modern drug discovery.

Core Molecular and Physical Properties

This compound, also known as 7-bromo-5-fluorobenzo[b]furan, is a halogenated derivative of the benzofuran scaffold. The strategic placement of bromine and fluorine atoms makes it a valuable intermediate for introducing further chemical diversity through cross-coupling reactions and other transformations. Its fundamental properties are summarized below.

Identifier Value Source(s)
Molecular Formula C₈H₄BrFO[1][2][3]
Molecular Weight 215.02 g/mol [3]
CAS Number 253429-19-5[1][2][3]
Canonical SMILES FC1=CC(Br)=C2OC=CC2=C1[2][4]
InChI Key TYBMMMOEVBNTDU-UHFFFAOYSA-N[2][4]
Physical Property Value Source(s)
Appearance Clear colorless to pale yellow liquid[2]
Density 1.697 g/cm³[1]
Boiling Point 233.37 °C at 760 mmHg[1]
Flash Point 94.939 °C[1]
Refractive Index 1.5780 - 1.5830 @ 20°C[2]

Synthesis and Mechanistic Rationale

The synthesis of substituted benzofurans is a well-established field, with numerous strategies employing transition-metal catalysis.[5][6] A highly effective and common approach involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method offers a convergent and flexible route to the benzofuran core.

A plausible and efficient synthesis of this compound can be envisioned starting from a suitably substituted iodophenol and a protected acetylene source. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is critical for facilitating the carbon-carbon bond formation of the Sonogashira coupling.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_cyclization Final Steps A 2-Bromo-4-fluoro-6-iodophenol C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Ethynyltrimethylsilane B->C D TMS-Protected Alkynylphenol C->D C-C bond formation E Deprotection (e.g., TBAF) D->E F Intramolecular Cyclization (Base-mediated) E->F 5-exo-dig cyclization G This compound F->G Product Formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling

  • To a dry, argon-purged flask, add 2-bromo-4-fluoro-6-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (3.0 eq) as both the base and a solvent. The base is crucial for neutralizing the HI generated during the catalytic cycle.

  • Add ethynyltrimethylsilane (1.2 eq). The trimethylsilyl (TMS) group is an effective protecting group for the terminal alkyne, preventing self-coupling.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the silyl-protected alkynylphenol intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the purified intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add potassium carbonate (K₂CO₃, 2.0 eq). The base facilitates both the deprotection of the TMS group and the subsequent intramolecular nucleophilic attack.

  • Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. The elevated temperature promotes the 5-exo-dig cyclization, which is kinetically favored.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, via flash column chromatography to obtain a clear, pale yellow liquid.[2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural elucidation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification A Crude Product B Column Chromatography A->B C Pure Compound B->C D Mass Spectrometry (ESI-MS) C->D Confirm Mass E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->E Confirm Connectivity F Verified Structure & Purity >96% D->F E->F

Caption: Workflow for purification and analytical validation.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. The predicted collision cross-section (CCS) values can further aid in identification.

Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample directly into the ESI-MS instrument.

  • Acquire spectra in both positive and negative ion modes to observe adducts such as [M+H]⁺ and [M-H]⁻.

  • Compare the observed m/z values with the theoretical mass of C₈H₄BrFO.

Table: Predicted Collision Cross Section (CCS) Data [4]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 214.95024 135.1
[M+Na]⁺ 236.93218 150.4

| [M-H]⁻ | 212.93568 | 142.9 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR experiments are required for full characterization.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For unambiguous assignments, 2D experiments like COSY and HSQC may be necessary.

Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] this compound serves as a versatile building block for creating novel therapeutic agents.

The presence of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom at the 7-position provides a handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[10]

This compound is particularly valuable in the development of:

  • Central Nervous System (CNS) Agents: The benzofuran core has been shown to have the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting CNS disorders like depression, anxiety, or neurodegenerative diseases.[11]

  • Enzyme Inhibitors: As a precursor, it is used to synthesize more complex molecules that can act as enzyme inhibitors or receptor modulators for various therapeutic targets.[11][12]

  • Anticancer and Antimicrobial Agents: Halogenated benzofuran derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the halogens often contributing to enhanced binding affinity and cytotoxic activity.[10][13]

Applications cluster_mods Chemical Modifications cluster_apps Therapeutic Areas A This compound (Core Scaffold) B Cross-Coupling at C7-Br (e.g., Suzuki, Buchwald) A->B Functionalization C Further Derivatization A->C D Library of Novel Benzofuran Derivatives B->D C->D E CNS Disorders (Antidepressants, Anxiolytics) D->E Screening & Development F Oncology (Anticancer Agents) D->F Screening & Development G Infectious Diseases (Antimicrobial Agents) D->G Screening & Development

Caption: Logical pathway from the core scaffold to therapeutic applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds like 7-Bromo-5-chloro-1-benzofuran, it should be treated as potentially harmful and irritant.[14]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

An In-Depth Technical Guide to the Initial Toxicity Screening of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Approach to De-risking Novel Benzofuran Derivatives in Early Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Navigating the Complex Landscape of Preclinical Safety

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of drug candidates fail due to unforeseen toxicity.[1][2] Therefore, a robust and early assessment of a compound's toxicological profile is not just a regulatory requirement but a critical step in mitigating risk and optimizing resources. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 7-Bromo-5-fluoro-1-benzofuran, a novel benzofuran derivative.

Part 1: Foundational Strategy - A Tiered and Integrated Approach

The initial toxicity screening of a novel compound should follow a tiered approach, starting with rapid, cost-effective in silico and in vitro methods before progressing to more complex and resource-intensive assays.[3] This strategy allows for early identification of potential red flags, enabling a "fail fast, fail cheap" philosophy that is central to modern drug discovery.

Our proposed workflow for this compound is designed to provide a comprehensive initial safety profile, focusing on the most common reasons for compound attrition: cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities.

Toxicity_Screening_Workflow cluster_0 Tier 1: In Silico & Early In Vitro cluster_1 Tier 2: Mechanistic & Specific Toxicity cluster_2 Decision Point In_Silico In Silico Assessment (Toxicity & ADME Prediction) Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) In_Silico->Cytotoxicity Prioritize for in vitro testing Genotoxicity Genotoxicity Assays (Ames & Micronucleus) Cytotoxicity->Genotoxicity If acceptable cytotoxicity Cardiotoxicity hERG Channel Assay Cytotoxicity->Cardiotoxicity Metabolism CYP450 Inhibition Cytotoxicity->Metabolism Decision Go/No-Go Decision & Further Studies Genotoxicity->Decision Cardiotoxicity->Decision Metabolism->Decision

Caption: Tiered workflow for initial toxicity screening of novel compounds.

Part 2: In Silico Toxicity Prediction - The First Line of Defense

Before committing to resource-intensive wet lab experiments, a thorough in silico analysis of this compound is essential.[4][5][6] Computational models can predict a range of toxicological endpoints based on the chemical structure, providing an early warning of potential liabilities.[4][7]

Key In Silico Endpoints for this compound:
Toxicity Endpoint Rationale for Screening Recommended Tools
Mutagenicity The presence of bromo and fluoro groups on an aromatic system can sometimes be associated with mutagenic potential. Early identification is critical.DEREK Nexus, Sarah Nexus, CASE Ultra
Carcinogenicity To assess the long-term cancer risk, especially for compounds intended for chronic administration.DEREK Nexus, Lhasa Carcinogenicity Database
Cardiotoxicity (hERG Inhibition) Benzofuran derivatives have been implicated in hERG channel inhibition. This is a major cause of drug withdrawal.[8]Various QSAR models, 3D-pharmacophore models
Hepatotoxicity The liver is a primary site of drug metabolism and is susceptible to toxicity.DEREK Nexus, TOPKAT
ADME Properties Absorption, Distribution, Metabolism, and Excretion properties are crucial for understanding a compound's overall disposition and potential for accumulation.[1][2][9]SwissADME, ADMETlab, StarDrop

Expert Insight: While in silico models are powerful tools for prioritization, they are predictive and not a substitute for experimental data. Positive findings should be viewed as hypotheses to be tested in subsequent in vitro assays.

Part 3: In Vitro Cytotoxicity - Assessing the Impact on Cellular Health

Cytotoxicity assays are a fundamental component of initial toxicity screening, providing a quantitative measure of a compound's ability to cause cell death.[10][11] These assays are typically conducted in a dose-response format to determine the concentration at which the compound exhibits toxic effects.

Recommended Cytotoxicity Assays:

Two of the most widely used and well-validated cytotoxicity assays are the MTT and XTT assays.[12][13][14] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[14]

Assay Principle Advantages Disadvantages
MTT Assay Reduction of yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases.[13][14]Well-established, cost-effective.[11]Requires a solubilization step for the formazan product.[13]
XTT Assay Reduction of XTT to a water-soluble orange formazan product.[12][13]Simpler protocol (no solubilization step), suitable for high-throughput screening.[12][13]Can be less sensitive than the MTT assay for some cell types.
Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line (e.g., HepG2 for liver toxicity assessment).

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 4: Genotoxicity Assessment - Protecting the Blueprint of Life

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to mutations and cancer.[15] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[16][17]

Core In Vitro Genotoxicity Assays:

A combination of the Ames test and an in vitro micronucleus assay is generally sufficient to detect the vast majority of genotoxic compounds.[18]

Genotoxicity_Assays cluster_Ames Bacterial Reverse Mutation Assay cluster_Micronucleus Mammalian Cell Assay Genotoxicity Genotoxicity Assessment Ames Ames Test (Detects gene mutations) Genotoxicity->Ames Micronucleus In Vitro Micronucleus Test (Detects chromosomal damage) Genotoxicity->Micronucleus Ames_Principle Principle: Reversion of mutations in auxotrophic bacteria (e.g., Salmonella) Ames->Ames_Principle Micronucleus_Principle Principle: Formation of micronuclei from chromosome fragments or whole chromosomes Micronucleus->Micronucleus_Principle

Caption: Core assays for in vitro genotoxicity assessment.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[15][19]

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (from induced rat liver) for metabolic activation

  • Top agar

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide, 2-nitrofluorene)

Step-by-Step Methodology:

  • Preparation: Prepare various concentrations of the test compound.

  • Incubation: In a test tube, combine the test compound, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the treated plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Part 5: Cardiotoxicity Screening - Protecting the Heart

Drug-induced cardiotoxicity is a major safety concern, and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause.[8][20][21] hERG channel blockade can lead to a potentially fatal arrhythmia called Torsade de Pointes.[20][21]

The hERG Patch-Clamp Assay:

The automated patch-clamp assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.[21]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Objective: To determine the IC50 of this compound for inhibition of the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • This compound

  • hERG-expressing cell line

  • Extracellular and intracellular recording solutions

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Step-by-Step Methodology:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells for the automated patch-clamp system.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Electrophysiological Recording: Apply a specific voltage protocol to elicit hERG currents and record the channel activity in the absence and presence of the compound.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Part 6: Metabolic Stability and Drug-Drug Interaction Potential

Understanding how a compound is metabolized and its potential to interfere with drug-metabolizing enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs.[22]

CYP450 Inhibition Assay:

This assay determines whether this compound can inhibit the activity of major CYP isoforms.[23][24][25][26]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

Objective: To determine the IC50 values of this compound against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • This compound

  • Human liver microsomes or recombinant human CYP enzymes

  • CYP-specific probe substrates and their corresponding metabolites

  • NADPH regenerating system

  • LC-MS/MS system

Step-by-Step Methodology:

  • Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate in the presence of varying concentrations of this compound.

  • Reaction Initiation and Termination: Initiate the metabolic reaction by adding an NADPH regenerating system. After a specific incubation time, terminate the reaction.

  • Metabolite Quantification: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound. Determine the IC50 value for each CYP isoform.

Conclusion: A Data-Driven Path Forward

The initial toxicity screening of a novel compound like this compound is a multi-faceted endeavor that requires a strategic and scientifically rigorous approach. By employing a tiered strategy of in silico prediction followed by a carefully selected panel of in vitro assays, researchers can gain critical insights into a compound's safety profile at an early stage of development. The data generated from these studies will enable informed decision-making, helping to identify promising candidates with a higher probability of success in later preclinical and clinical stages. This proactive approach to toxicity assessment is fundamental to the efficient and ethical development of new medicines.

References

Methodological & Application

The Strategic deployment of 7-Bromo-5-fluoro-1-benzofuran in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran moiety is a cornerstone in the edifice of medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for interacting with various biological targets. The strategic introduction of halogen substituents, such as bromine and fluorine, onto this core structure can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific applications and synthetic protocols for a particularly valuable building block: 7-Bromo-5-fluoro-1-benzofuran .

The presence of both a bromine and a fluorine atom on the benzofuran ring is not arbitrary. The fluorine atom at the 5-position is a common bioisostere for a hydrogen atom, yet it can significantly enhance metabolic stability and binding affinity by altering the local electronic environment and participating in favorable protein-ligand interactions. The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This dual functionalization makes this compound a highly sought-after intermediate in the synthesis of complex drug candidates targeting a range of therapeutic areas.

I. Key Therapeutic Applications of the this compound Scaffold

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The benzofuran scaffold has been successfully employed in the design of various kinase inhibitors. This compound has been specifically cited as a key intermediate in the synthesis of 4-aminopyrimidine-5-one derivatives that act as inhibitors of Cyclin-Dependent Kinase 4 (Cdk4).[3] Cdk4 is a crucial enzyme in cell cycle progression, and its inhibition is a validated strategy for cancer therapy. The 7-position of the benzofuran, functionalized via the bromo group, serves as an attachment point for moieties that can extend into and interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The versatility of the this compound scaffold has been demonstrated in the development of agonists for GPR120, a receptor implicated in metabolic disorders such as Type II diabetes.[4] In this context, the benzofuran core provides the necessary structural framework for receptor activation, with the 7-position being a key point for derivatization to fine-tune agonist activity and pharmacokinetic properties.

Serotonergic Agents for Neurological Disorders

The serotonin receptor system is a major target for drugs treating a wide array of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. This compound has been utilized in the synthesis of novel serotonergic agents.[5][6] The ability of the benzofuran nucleus to cross the blood-brain barrier makes it an attractive scaffold for CNS-active drugs. The 7-position allows for the introduction of various substituents that can modulate the affinity and selectivity for different serotonin receptor subtypes, such as the 5-HT2c receptor.[6]

II. Synthetic Protocols for the Functionalization of this compound

The bromine atom at the 7-position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. Below are detailed, field-proven protocols for the Suzuki-Miyaura and Sonogashira coupling reactions, which are indispensable tools for medicinal chemists working with this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

Suzuki_Miyaura cluster_conditions Reaction Conditions reagents This compound + R-B(OH)2 products 7-R-5-fluoro-1-benzofuran reagents->products Pd Catalyst, Base Solvent, Heat catalyst Pd(PPh3)4 or PdCl2(dppf) base K2CO3, Cs2CO3, or K3PO4 solvent Dioxane/Water, Toluene, or DMF

A generalized workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialPurposeTypical Quantity
This compoundStarting Material1.0 equivalent
Aryl/Heteroaryl Boronic AcidCoupling Partner1.1 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(PPh3)4)Catalyst0.02 - 0.10 equivalents
Base (e.g., K2CO3)Activates Boronic Acid2.0 - 3.0 equivalents
Solvent (e.g., 1,4-Dioxane/Water 4:1)Reaction MediumTo desired concentration
Inert Gas (Argon or Nitrogen)Exclude OxygenN/A

Step-by-Step Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling for Alkynyl Linkages

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for introducing alkynyl moieties, which can serve as linchpins for further transformations or as components of extended π-systems.

Reaction Scheme:

Sonogashira_Coupling cluster_conditions Reaction Conditions reagents This compound + R-C≡CH products 7-(C≡C-R)-5-fluoro-1-benzofuran reagents->products Pd Catalyst, Cu(I) Co-catalyst Base, Solvent catalyst PdCl2(PPh3)2 cocatalyst CuI base Triethylamine (Et3N) or Diisopropylamine (DIPA) solvent THF or DMF

A generalized workflow for Sonogashira coupling.

Materials:

Reagent/MaterialPurposeTypical Quantity
This compoundStarting Material1.0 equivalent
Terminal AlkyneCoupling Partner1.2 - 2.0 equivalents
Palladium Catalyst (e.g., PdCl2(PPh3)2)Catalyst0.01 - 0.05 equivalents
Copper(I) Iodide (CuI)Co-catalyst0.02 - 0.10 equivalents
Amine Base (e.g., Triethylamine)Base and SolventAs required
Co-solvent (e.g., THF)Optional, for solubilityAs required
Inert Gas (Argon or Nitrogen)Exclude OxygenN/A

Step-by-Step Procedure:

  • In a dry, inerted reaction vessel, dissolve this compound, the palladium catalyst, and the copper(I) iodide in the chosen solvent (e.g., THF or DMF).

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel.

III. Causality in Experimental Design: Why these Choices Matter

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and its associated ligands is critical for the success of cross-coupling reactions. For Suzuki couplings, bulky, electron-rich phosphine ligands often enhance catalytic activity. For Sonogashira couplings, the combination of a palladium catalyst and a copper(I) co-catalyst is standard, though copper-free conditions have also been developed.

  • Base Selection: In Suzuki reactions, the base is crucial for the transmetalation step. Inorganic bases like carbonates and phosphates are commonly used. In Sonogashira reactions, an amine base not only scavenges the HX by-product but also facilitates the formation of the copper acetylide intermediate.

  • Solvent and Temperature: The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

IV. Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a strategic entry point for the synthesis of a diverse range of biologically active molecules. Its utility in the development of kinase inhibitors, GPCR modulators, and serotonergic agents highlights its importance in modern drug discovery. The reliable and versatile cross-coupling reactions at the 7-position provide a powerful platform for generating novel chemical entities with tailored pharmacological profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their quest for new and improved therapeutics.

V. References

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References

Application Notes and Protocols for 7-Bromo-5-fluoro-1-benzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 7-Bromo-5-fluoro-1-benzofuran. This versatile heterocyclic building block is a valuable precursor for the synthesis of complex organic molecules, particularly those with applications in pharmacology. The strategic placement of the bromine and fluorine atoms on the benzofuran scaffold allows for regioselective functionalization, making it an ideal starting material for creating diverse molecular libraries.

The benzofuran moiety is a core structure in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5] Consequently, this compound serves as a key intermediate in the development of novel therapeutics, such as kinase inhibitors, GPR119 modulators for metabolic diseases, and inhibitors of carbonic anhydrase.[6]

This guide will delve into the practical applications of this compound in key cross-coupling reactions, providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

The Strategic Importance of this compound in Synthesis

The reactivity of this compound is dominated by the presence of the bromine atom at the 7-position. This aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-withdrawing fluorine atom at the 5-position can influence the reactivity of the aromatic ring and may also serve as a site for late-stage functionalization or as a beneficial feature for modulating the pharmacokinetic properties of the final molecule.

Below is a logical workflow for utilizing this compound in a typical synthetic campaign.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Work-up & Purification Start Define Target Molecule (e.g., Kinase Inhibitor) Select_Reaction Select Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Select_Reaction Reagent_Prep Prepare Reagents & Solvents (Degassing, Drying) Select_Reaction->Reagent_Prep Reaction_Setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) Add_Reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base Reaction_Setup->Add_Reagents Heating Heat to Reaction Temperature (e.g., 80-110 °C) Add_Reagents->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quench Reaction (e.g., with H2O or NH4Cl) Extraction Perform Aqueous Work-up & Solvent Extraction Quenching->Extraction Purification Purify Product (Column Chromatography) Extraction->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a cross-coupling reaction using this compound.

Application in C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide. This reaction is particularly valuable in pharmaceutical development for the synthesis of biaryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position.

Protocol: Synthesis of a 7-Aryl-5-fluoro-1-benzofuran Derivative

This protocol is adapted from a procedure for the synthesis of GPR119 modulators. In this example, a derivative of 7-bromo-5-fluorobenzofuran is coupled with a boronic ester.

Reaction Scheme:

G Reactant_A This compound derivative Reaction_Conditions Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100 °C Reactant_A->Reaction_Conditions Reactant_B + Arylboronic Ester Reactant_B->Reaction_Conditions Product 7-Aryl-5-fluoro-1-benzofuran derivative Reaction_Conditions->Product

Caption: Suzuki-Miyaura coupling of a 7-bromo-5-fluorobenzofuran derivative.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative, the arylboronic ester, and potassium carbonate.

  • Add degassed 1,4-dioxane and degassed water in a 3:1 to 4:1 ratio to the flask.

  • To this slurry, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-5-fluoro-1-benzofuran derivative.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. The four triphenylphosphine ligands stabilize the palladium center.

  • Base: Potassium carbonate is a moderately strong inorganic base. Its role is crucial for the transmetalation step of the catalytic cycle, where it activates the organoboron species.[7]

  • Solvent System: The dioxane/water solvent system is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

ParameterValue/ConditionRationale
Catalyst Loading 2-5 mol%Optimizes reaction rate while minimizing cost and palladium contamination in the product.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Equivalents of Boronic Acid 1.2 - 1.5A slight excess is used to drive the reaction to completion and to compensate for any potential decomposition of the boronic acid under the reaction conditions.

Application in C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is highly valuable for introducing alkynyl moieties into organic molecules, which can be further functionalized or are themselves important pharmacophores. This compound can be effectively coupled with various terminal alkynes using this method.

Generalized Protocol: Synthesis of a 7-Alkynyl-5-fluoro-1-benzofuran

This is a representative protocol based on established Sonogashira coupling conditions.[9]

Reaction Scheme:

G Reactant_A This compound Reaction_Conditions PdCl₂(PPh₃)₂, CuI, Et₃N THF, rt to 50 °C Reactant_A->Reaction_Conditions Reactant_B + Terminal Alkyne Reactant_B->Reaction_Conditions Product 7-Alkynyl-5-fluoro-1-benzofuran Reaction_Conditions->Product

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF or DMF.

  • Add the terminal alkyne, followed by the amine base (Et₃N or DIPEA).

  • Stir the reaction mixture at room temperature for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[10]

  • Amine Base: The amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and it neutralizes the HBr generated during the reaction.

  • Ligands: The triphenylphosphine ligands on the palladium center are crucial for stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps. The steric and electronic properties of the phosphine can be tuned to optimize the reaction for challenging substrates.[10]

Application in C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles. This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl moieties are present in a vast number of pharmaceuticals.

Generalized Protocol: Synthesis of a 7-Amino-5-fluoro-1-benzofuran Derivative

This protocol is a generalized procedure based on modern Buchwald-Hartwig amination conditions, which often employ bulky, electron-rich phosphine ligands.[11][12]

Reaction Scheme:

G Reactant_A This compound Reaction_Conditions Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100 °C Reactant_A->Reaction_Conditions Reactant_B + Amine (R₂NH) Reactant_B->Reaction_Conditions Product 7-(Dialkylamino)-5-fluoro-1-benzofuran Reaction_Conditions->Product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky ligand (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand (e.g., XPhos), and the strong base (e.g., NaOtBu).

  • Add anhydrous toluene or dioxane, followed by the amine and then this compound.

  • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Modern Buchwald-Hartwig reactions often use a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos. These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the oxidative addition step with the aryl bromide. The bulkiness of the ligand also facilitates the final reductive elimination step to release the product.

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active amide nucleophile. The choice of base can be critical and is often substrate-dependent.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

References

7-Bromo-5-fluoro-1-benzofuran as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Bromo-5-fluoro-1-benzofuran: A Versatile Building Block for Modern Drug Discovery and Materials Science

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The inherent versatility and physicochemical characteristics of the benzofuran ring system make it a focal point for medicinal chemists in the design of novel therapeutics.[2][4]

This compound emerges as a particularly strategic building block for synthetic chemists. This trifunctional molecule offers a unique combination of reactive sites and modulating elements:

  • The Benzofuran Core: Provides a rigid, planar scaffold ideal for creating molecules that can interact with biological targets like enzyme active sites or receptors.

  • The 7-Bromo Substituent: Serves as a highly versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents.[7] This position is crucial for extending the molecular architecture and exploring structure-activity relationships (SAR).

  • The 5-Fluoro Substituent: The fluorine atom is a bioisostere for a hydrogen atom but introduces significant changes in the molecule's electronic properties. It can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, which is critical for oral bioavailability and crossing the blood-brain barrier.[8]

This guide provides an in-depth exploration of this compound as a precursor for novel compounds, focusing on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

I. Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures due to its mild conditions, exceptional functional group tolerance, and the stability and commercial availability of its organoboron reagents.[9][10] For this compound, this reaction enables the direct attachment of various aryl or heteroaryl moieties at the 7-position, a key strategy for developing compounds targeting G-protein coupled receptors (GPCRs), kinases, and other protein targets.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. The choice of catalyst, ligand, and base is paramount for achieving high yields.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 AmineCoord Amine Coordination & Deprotonation ArPd(II)BrL2->AmineCoord HNRR' Base ArPd(II)AmidoL Ar-Pd(II)(NRR')L AmineCoord->ArPd(II)AmidoL RedElim Reductive Elimination ArPd(II)AmidoL->RedElim RedElim->Pd(0)L2 Ar-NRR' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Prep Reagent & Glassware Preparation (Drying, Degassing) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Reagent Addition (Solvent, Substrates) Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

References

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-5-fluoro-1-benzofuran for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] Consequently, the development of efficient synthetic methodologies to access functionalized benzofuran derivatives is of significant interest to researchers in medicinal chemistry and drug discovery.[4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This palladium-catalyzed reaction between an organoboron species and an organohalide offers high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic reagents.[6]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 7-Bromo-5-fluoro-1-benzofuran with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer insights into the selection of critical reaction parameters, and provide a troubleshooting guide to address common challenges. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible method for the synthesis of novel 7-aryl-5-fluoro-1-benzofuran derivatives, which are valuable building blocks for the generation of new chemical entities with potential therapeutic applications.

Experimental Protocol

This section outlines a general, yet detailed, procedure for the Suzuki-Miyaura coupling of this compound. The specific conditions may require optimization depending on the nature of the coupling partner (arylboronic acid).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere
Arylboronic Acid≥98%Commercially AvailablePurity is critical for reaction success
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableBulky, electron-rich ligand[8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableMust be finely powdered and dry
1,4-DioxaneAnhydrousCommercially AvailableDegas before use
Deionized WaterHigh PurityIn-houseDegas before use
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic extracts
Celite®---Commercially AvailableFor filtration
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableFor extraction and chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Inert Gas (Argon or Nitrogen)High PurityGas CylinderFor maintaining an inert atmosphere
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Quickly add the catalyst and ligand to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio, e.g., 5 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite® to remove the drying agent and any palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-5-fluoro-1-benzofuran product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents 1. Weigh Reagents: - this compound - Arylboronic Acid - K₂CO₃ catalyst 2. Add Catalyst & Ligand: - Pd(OAc)₂ - SPhos reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat and Stir (80-100 °C, 4-12 h) solvent->heat workup 6. Cool and Quench heat->workup extract 7. Extraction with EtOAc workup->extract dry 8. Dry and Filter extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: A streamlined workflow for the Suzuki-Miyaura coupling of this compound.

Mechanism & Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[11] The use of bulky, electron-rich phosphine ligands like SPhos facilitates this step.[8][12]

  • Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium center. This process is facilitated by a base (in this case, K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[11][13] The exact mechanism of transmetalation is complex and can vary depending on the specific reaction conditions.

  • Reductive Elimination: This is the final step where the two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the desired biaryl product. The palladium catalyst is simultaneously regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.[14]

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium source and ligand. Consider using a pre-catalyst that is more air-stable.
Insufficiently inert atmosphereThoroughly degas solvents and ensure the reaction is set up under a robust inert atmosphere.
Poor quality boronic acidUse high-purity boronic acid. Impurities can poison the catalyst. Consider converting the boronic acid to a more stable trifluoroborate salt.[15][16]
Ineffective baseEnsure the base is anhydrous and finely powdered to maximize its surface area and reactivity.
Formation of Homocoupling Product (Ar-Ar) Oxygen contaminationRigorously exclude oxygen from the reaction mixture.
High reaction temperatureOptimize the reaction temperature; sometimes a lower temperature can minimize side reactions.
Protodeborylation of Boronic Acid Presence of excess water or protic solventsUse anhydrous solvents and the appropriate amount of water for the reaction.
Electron-deficient boronic acidsThese can be more prone to hydrolysis. Consider using the corresponding boronate ester or trifluoroborate salt.
Difficulty in Purification Incomplete reactionDrive the reaction to completion by extending the reaction time or slightly increasing the temperature.
Formation of closely eluting byproductsOptimize the column chromatography conditions, potentially using a different solvent system or a different stationary phase.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-5-fluoro-1-benzofuran derivatives. The protocol detailed in this application note provides a solid foundation for researchers to access these valuable compounds. By understanding the reaction mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize the reaction for their specific substrates. The versatility of the Suzuki coupling will undoubtedly continue to play a pivotal role in the discovery and development of new therapeutic agents based on the benzofuran scaffold.

References

Application Notes & Protocols: Synthesis of 7-Bromo-5-fluoro-1-benzofuran Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a detailed, experience-driven protocol for the synthesis of 7-Bromo-5-fluoro-1-benzofuran, a key intermediate for generating a library of analogs for Structure-Activity Relationship (SAR) studies. We will delve into the strategic rationale behind the synthetic pathway, offer step-by-step experimental procedures, and outline the necessary characterization and safety protocols. This document is intended for researchers and scientists in drug development and medicinal chemistry.

Introduction and Strategic Rationale

Benzofuran derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The specific substitution pattern of halogens on the benzene ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom at the C-5 position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Bromine at the C-7 position serves as a versatile synthetic handle, enabling further diversification through cross-coupling reactions to explore the chemical space around this vector.

The goal of synthesizing a library of this compound analogs is to systematically probe the SAR of this scaffold. By varying the substituent at the 7-position, researchers can identify key interactions with biological targets and optimize for potency, selectivity, and drug-like properties.

Our synthetic strategy is designed for efficiency and modularity, beginning from a commercially available substituted phenol and proceeding through a reliable intramolecular cyclization pathway.

Retrosynthetic Analysis & Workflow

The chosen synthetic route involves a two-step process starting from 4-bromo-2-fluorophenol. This approach is advantageous due to the accessibility of the starting material and the generally high yields of the reactions.

  • O-Propargylation: The phenolic hydroxyl group is alkylated using propargyl bromide. This reaction introduces the three-carbon unit required for the formation of the furan ring.

  • Intramolecular Cyclization: The terminal alkyne is then induced to cyclize onto the aromatic ring to form the benzofuran core.

This workflow is outlined in the diagram below.

G cluster_0 Synthesis Workflow Start 4-Bromo-2-fluorophenol Step1 Step 1: O-Propargylation Start->Step1 Propargyl Bromide, K₂CO₃ Intermediate 1-Bromo-5-fluoro-2-(prop-2-yn-1-yloxy)benzene Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Base or Metal Catalyst Product This compound Step2->Product Step3 Analog Synthesis (e.g., Suzuki Coupling) Product->Step3 Boronic Acids, Pd Catalyst Analogs SAR Library of Analogs Step3->Analogs

Caption: Synthetic workflow for this compound and its analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-5-fluoro-2-(prop-2-yn-1-yloxy)benzene (Intermediate)

This first step involves a standard Williamson ether synthesis to attach the propargyl group to the starting phenol.

Rationale: Potassium carbonate (K₂CO₃) is chosen as a mild and cost-effective base to deprotonate the phenol, forming the phenoxide nucleophile.[5] Acetone is an excellent solvent for this Sₙ2 reaction, as it readily dissolves the organic starting material and the carbonate base has sufficient solubility to drive the reaction. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure completion and avoid side reactions.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2-fluorophenol191.005.00 g26.17
Propargyl Bromide (80% in toluene)118.963.4 mL31.41 (1.2 eq)
Potassium Carbonate (K₂CO₃)138.215.43 g39.26 (1.5 eq)
Acetone58.08100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (5.00 g, 26.17 mmol) and acetone (100 mL).

  • Add potassium carbonate (5.43 g, 39.26 mmol) to the solution.

  • Slowly add propargyl bromide (3.4 mL, 31.41 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The starting phenol spot should disappear, and a new, less polar product spot should appear.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a pale yellow oil.

Protocol 2: Synthesis of this compound (Target Compound)

This step involves the crucial intramolecular cyclization to form the benzofuran ring system. Several methods exist, including base-mediated and transition-metal-catalyzed approaches.[6][7] We present a robust base-catalyzed thermal cyclization.

Rationale: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or a strong base in a suitable solvent can facilitate the 5-exo-dig cyclization. The mechanism involves the formation of an allenic intermediate followed by cyclization and tautomerization.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate from Protocol 1229.044.00 g17.46
N,N-Diethylaniline149.2325 mL-

Procedure:

  • Place the intermediate, 1-bromo-5-fluoro-2-(prop-2-yn-1-yloxy)benzene (4.00 g, 17.46 mmol), in a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add N,N-diethylaniline (25 mL).

  • Heat the reaction mixture to reflux (approx. 217°C) under a nitrogen atmosphere for 3-5 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with 1M HCl (3 x 50 mL) to remove the N,N-diethylaniline, followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes) to afford this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound must be confirmed unequivocally.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The proton NMR should show characteristic signals for the furan ring protons and the aromatic protons, with coupling constants consistent with the substitution pattern. The fluorine NMR will confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

  • Chromatography: HPLC or GC-MS can be used to assess the purity of the final compound.[8][9]

Application in SAR Studies

With the this compound core synthesized, the C-7 position is now primed for diversification to build a library of analogs for SAR studies.

G cluster_1 SAR Analog Synthesis Core This compound Reaction Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) Core->Reaction Analogs Diverse Analogs: - Aryl/Heteroaryl - Alkynyl - Amino Reaction->Analogs SAR Structure-Activity Relationship (SAR) Analysis Analogs->SAR

Caption: Diversification of the core scaffold for SAR studies.

Example Protocol - Suzuki Coupling:

  • Combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., Dioxane/Water).

  • Degas the mixture and heat under a nitrogen atmosphere until the starting material is consumed.

  • Perform an aqueous workup, followed by purification via column chromatography to isolate the 7-aryl-5-fluoro-1-benzofuran analog.

By systematically introducing a variety of functional groups at the 7-position, researchers can map the electronic and steric requirements for optimal biological activity.[10]

Safety and Handling

Working with the reagents in these protocols requires strict adherence to safety procedures.

  • Propargyl Bromide: Is a lachrymator and toxic. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine-containing compounds: Organobromine compounds can be toxic and irritants. Avoid inhalation and skin contact.[11][12]

  • N,N-Diethylaniline: Is toxic and should be handled in a fume hood.

  • General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before use.[13] Ensure emergency eyewash stations and safety showers are accessible.[14] Dispose of chemical waste according to institutional guidelines.

References

Application Note: Quantitative Analysis of 7-Bromo-5-fluoro-1-benzofuran using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-5-fluoro-1-benzofuran is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and performing final product quality control in drug development. This document provides detailed analytical protocols for the quantification of this compound using two robust and orthogonal methods: a primary assay using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind methodological choices, system suitability criteria, and data interpretation are discussed to ensure scientific integrity and reliable results.

Introduction and Analyte Overview

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The specific compound, this compound, incorporates both bromine and fluorine atoms, substitutions that are often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Given its role as a critical building block, a validated analytical methodology is essential for researchers and developers.

This guide presents two complementary analytical methods. HPLC-UV is presented as the primary method for routine quantification due to its robustness, precision, and accessibility. GC-MS is detailed as an orthogonal confirmatory method, providing higher selectivity and structural confirmation, which is invaluable for impurity profiling and investigations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 253429-19-5[4]
Molecular Formula C₈H₄BrFO[5]
Molecular Weight 215.02 g/mol [5]
Monoisotopic Mass 213.94296 Da[5]
Appearance Clear colorless to pale yellow liquid[4]
Refractive Index 1.5780-1.5830 @ 20°C[4]

Primary Analytical Method: Reverse-Phase HPLC-UV

Principle and Method Rationale

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen primary method for its versatility and high precision in quantifying non-volatile to semi-volatile organic molecules. This compound, being a moderately non-polar molecule, is ideally suited for separation on a C18 stationary phase.

  • Causality of Column Choice: A C18 (octadecylsilyl) column is selected due to its strong hydrophobic interactions with the non-polar benzofuran ring system, providing excellent retention and resolution from polar impurities.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. A gradient elution is employed to ensure efficient elution of the analyte while also cleaning the column of any strongly retained impurities.

  • Detector Rationale: The benzofuran core possesses a strong chromophore, making it highly responsive to UV detection. A wavelength of 254 nm is selected as it typically provides a strong signal for aromatic systems, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, and ultrapure water.

  • This compound reference standard (≥97% purity).[4]

Preparation of Solutions:

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex/sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B; 1-10 min: 50% to 95% B; 10-12 min: 95% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL) to ensure the system is performing correctly.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the sample is determined using the equation of the line.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard & Calibration Curve (1-100 µg/mL) sst System Suitability Test (5 Injections, Mid-Std) %RSD ≤ 2.0% prep_std->sst prep_sample Prepare Sample (Dissolve & Filter) inject_sample Inject Sample(s) prep_sample->inject_sample inject_cal Inject Calibration Standards sst->inject_cal If Pass gen_curve Generate Calibration Curve (Linear Regression, R² > 0.999) inject_cal->gen_curve quant Quantify Analyte in Sample inject_sample->quant gen_curve->quant report Generate Report quant->report

Caption: HPLC-UV workflow for quantification.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal confirmatory technique due to its high specificity. A compound's identity is confirmed by both its retention time and its unique mass spectrum.[6]

  • Rationale for GC: this compound is a semi-volatile compound with sufficient thermal stability, making it suitable for GC analysis. The use of a low-polarity column, such as one coated with 5% phenyl polysiloxane, is appropriate for this aromatic analyte.

  • Rationale for MS: Mass spectrometry provides definitive structural information. Electron Ionization (EI) is used to generate a characteristic fragmentation pattern (a "fingerprint") for the analyte. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the detector only monitors specific ions characteristic of the analyte, drastically increasing sensitivity and selectivity by filtering out background noise.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system equipped with an autosampler, a suitable capillary column, and an electron ionization (EI) source.

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, pipettes.

  • GC-grade solvents (e.g., Ethyl Acetate).

  • Helium (carrier gas, 99.999% purity).

  • This compound reference standard.

Preparation of Solutions:

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but using Ethyl Acetate as the solvent.

  • Calibration Standards (0.1-10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Ethyl Acetate. Note the lower concentration range due to the higher sensitivity of GC-MS in SIM mode.

Sample Preparation:

  • Prepare the sample as described in the HPLC section, using Ethyl Acetate as the diluent to a final concentration within the GC-MS calibration range.

  • Ensure the final solution is clear and free of particulates before injection.

Table 4: GC-MS Operating Conditions

ParameterCondition
GC System
Inlet Temperature 250°C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium @ 1.2 mL/min (constant flow)
Oven Program 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
MS System
Ion Source Electron Ionization (EI) @ 70 eV
Source Temperature 230°C
MS Transfer Line 280°C
Acquisition Mode Full Scan (m/z 50-300) for identification; SIM for quantification
SIM Ions m/z 214, 216 (Molecular Ions), 135 (Fragment). Quantifier in bold.

Note: The selection of SIM ions is based on the expected mass spectrum. The molecular ion cluster (m/z 214/216) is crucial due to the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

Data Acquisition and Processing:

  • Identification: Inject a mid-level standard in Full Scan mode to confirm the retention time and identify the characteristic mass spectrum of this compound.

  • Quantification: Switch to SIM mode. Create a calibration curve by plotting the peak area of the quantifier ion (m/z 214) against concentration.

  • Confirmation: The presence of qualifier ions (m/z 216, 135) at the correct retention time and in the expected ratio to the quantifier ion provides definitive confirmation of the analyte's identity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards in Ethyl Acetate (0.1-10 µg/mL) full_scan Inject Standard (Full Scan Mode) Confirm RT & Spectrum prep_std->full_scan sim_acq Inject Standards & Samples (SIM Mode) prep_std->sim_acq prep_sample Prepare Sample in Ethyl Acetate prep_sample->sim_acq full_scan->sim_acq Define SIM ions gen_curve Generate Calibration Curve (Quantifier Ion: m/z 214) sim_acq->gen_curve confirm Confirm Identity (RT + Qualifier Ions) sim_acq->confirm quant Quantify Analyte gen_curve->quant confirm->quant

Caption: GC-MS workflow for confirmation and quantification.

Method Validation and Quality Control

To ensure the trustworthiness of the results, both methods described should be validated according to standard guidelines (e.g., ICH Q2(R1)). A summary of typical validation parameters and acceptance criteria is provided below.

Table 5: Summary of Method Validation Parameters

ParameterHPLC-UVGC-MSTypical Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 10Defined by linearity
Accuracy (% Recovery) 98 - 102%95 - 105%80 - 120% (varies by concentration)
Precision (%RSD) < 2.0%< 5.0%Repeatability (%RSD) ≤ 2%
LOD (µg/mL) ~0.3~0.03Signal-to-Noise ≥ 3
LOQ (µg/mL) ~1.0~0.1Signal-to-Noise ≥ 10
Specificity Peak Purity (DAD)Retention Time + Mass SpectrumNo interference at analyte RT

Conclusion

This application note provides two comprehensive, robust, and scientifically-grounded methods for the quantitative analysis of this compound. The primary HPLC-UV method is suitable for high-throughput, routine quality control, offering excellent precision and accuracy. The orthogonal GC-MS method serves as a powerful tool for confirmation, providing unparalleled specificity through mass spectral data and high sensitivity in SIM mode. By following these detailed protocols and implementing proper system suitability and validation checks, researchers, scientists, and drug development professionals can confidently and accurately quantify this important chemical intermediate.

References

Application Notes & Protocols: The Strategic Use of 7-Bromo-5-fluoro-1-benzofuran in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif widely found in nature and is a cornerstone in the development of pharmacologically active compounds.[1][2] In the agrochemical sector, benzofuran derivatives have emerged as a promising class of fungicides and pesticides due to their diverse biological activities.[3][4] This document provides a detailed technical guide for researchers on the strategic application of 7-Bromo-5-fluoro-1-benzofuran , a key building block for the synthesis of advanced agrochemical candidates. We will explore its chemical properties, safe handling procedures, and provide detailed, field-proven protocols for its conversion into high-value intermediates via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[5]

Introduction: The Benzofuran Core in Agrochemical Design

Benzofuran-based molecules exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anti-oxidative, and anti-tumor properties.[1][2] Their efficacy has led to significant interest in developing novel benzofuran derivatives for crop protection.[3] The fungicidal activity, in particular, has been a major focus, with compounds like benzofuran-carboxamides and benzofuran-triazoles showing potent inhibition of plant pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea.[3][6]

This compound (Figure 1) is a particularly strategic starting material for two primary reasons:

  • The 7-Bromo Position: The bromine atom serves as a versatile synthetic "handle." It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl moieties.[5][7] This enables the rapid generation of chemical libraries to probe structure-activity relationships (SAR).

  • The 5-Fluoro Position: The incorporation of a fluorine atom is a well-established strategy in medicinal and agrochemical chemistry. It can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target enzymes, and modulate its lipophilicity and bioavailability.

This guide focuses on leveraging these features to synthesize novel agrochemical precursors.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data and Safety Protocols

Compound Data

A summary of key identifiers and properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 253429-19-5 [8]
Molecular Formula C₈H₄BrFO [9]
Molecular Weight 215.02 g/mol [9]
Appearance Clear colorless to pale yellow liquid [8]
Assay (GC) ≥96.0% [8]

| InChI Key | TYBMMMOEVBNTDU-UHFFFAOYSA-N |[8] |

Safety and Handling

CAUTION: Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical. The following are summary guidelines based on data for structurally related compounds.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile gloves, and a lab coat.[10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11] Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[13][14] Keep the container tightly sealed.

  • Fire Safety: Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[10] Vapors may form explosive mixtures with air.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide.[15] For this compound, this reaction is ideal for functionalizing the 7-position to build molecular complexity.

Rationale and Causality

The choice of the Suzuki-Miyaura coupling is deliberate. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. The catalytic cycle (Figure 2) involves a Palladium(0) species undergoing oxidative addition into the C-Br bond, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst.[15] The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, thereby facilitating transmetalation.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar = 7-(5-fluoro-1-benzofuranyl) X = Br PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation (Ar'-B(OR)3)- PdII_complex->Transmetal [Ar'B(OH)3]- PdII_diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Base_step Ar'B(OH)2 + Base -> [Ar'B(OH)3]- Base_step->Transmetal activates boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general method adapted from established procedures for similar bromo-benzofuran substrates.[16][17] Researchers should optimize conditions for each specific boronic acid.

Objective: To synthesize 7-aryl-5-fluoro-1-benzofuran derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 215 mg).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol), Cesium Carbonate (2.0 mmol, 652 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent Addition: Add the degassed toluene/water solvent mixture (10 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 7-aryl-5-fluoro-1-benzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Expected Results

The Suzuki-Miyaura coupling is generally high-yielding. Table 2 provides representative yields based on literature data for analogous couplings with bromo-benzofurans.[5][16]

Table 2: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic Acid Expected Product Representative Yield (%)
Phenylboronic acid 5-Fluoro-7-phenyl-1-benzofuran 85 - 95%
4-Chlorophenylboronic acid 7-(4-Chlorophenyl)-5-fluoro-1-benzofuran 90 - 96%
4-Methoxyphenylboronic acid 5-Fluoro-7-(4-methoxyphenyl)-1-benzofuran 80 - 92%

| Thiophene-2-boronic acid | 5-Fluoro-7-(thiophen-2-yl)-1-benzofuran | 75 - 88% |

Advanced Application: Pathway to Benzofuran Carboxamides

Benzofuran-2-carboxamides are a class of compounds that have shown significant promise as agricultural fungicides.[3] The following outlines a synthetic strategy to convert this compound into this valuable scaffold. This involves a two-stage process: introducing a carboxylic acid functionality at the 2-position, followed by a standard amide coupling.

Synthetic Workflow Visualization

workflow start 7-Bromo-5-fluoro- 1-benzofuran step1 Step 1: Carboxylation 1. n-BuLi, THF, -78°C 2. CO2 (s) start->step1 intermediate 7-Bromo-5-fluoro- 1-benzofuran-2-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling SOCl2 or EDC/HOBt, Substituted Amine (R-NH2) intermediate->step2 final_product 7-Bromo-5-fluoro-N-(R)- 1-benzofuran-2-carboxamide step2->final_product

Caption: Two-step workflow for the synthesis of benzofuran-2-carboxamides.

Protocol: Step 1 - Directed Carboxylation

Objective: To install a carboxylic acid group at the C2 position of the benzofuran ring.

Rationale: The proton at the C2 position of a benzofuran is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium (n-BuLi). The resulting lithiated species is a potent nucleophile that readily attacks carbon dioxide (dry ice) to form a carboxylate salt, which upon acidic workup yields the desired carboxylic acid.

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under argon and cool to -78 °C.

  • Slowly add n-BuLi (1.1 mmol, 1.1 eq) dropwise. Stir the solution for 1 hour at -78 °C.

  • Add an excess of crushed dry ice (CO₂) to the flask.

  • Allow the mixture to warm slowly to room temperature.

  • Quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Protocol: Step 2 - Amide Coupling

Objective: To couple the synthesized carboxylic acid with a primary or secondary amine.

Rationale: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride (using thionyl chloride, SOCl₂) or an activated ester (using coupling reagents like EDC/HOBt). This intermediate readily reacts with the desired amine to form the stable amide bond.

Procedure (via Acyl Chloride):

  • Reflux the crude this compound-2-carboxylic acid (1.0 mmol) in thionyl chloride (SOCl₂, 5 mL) for 2 hours.

  • Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Slowly add a solution of the desired amine (e.g., 4-chloroaniline, 1.1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) in DCM (5 mL).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the final carboxamide product by column chromatography or recrystallization.

Conclusion

This compound is a high-potential building block for the discovery of novel agrochemicals. Its strategically placed bromo and fluoro substituents provide chemists with the tools to modulate biological activity and pharmacokinetic properties. The protocols detailed herein, particularly the robust Suzuki-Miyaura cross-coupling, offer a reliable and versatile pathway for generating diverse libraries of potential fungicide candidates. By combining these established synthetic methodologies, researchers can efficiently explore new chemical space and accelerate the development of next-generation crop protection agents.

References

The Strategic Utility of 7-Bromo-5-fluoro-1-benzofuran in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored optoelectronic and physical properties is paramount. The strategic functionalization of heterocyclic scaffolds is a cornerstone of this endeavor. Among these, the benzofuran moiety has emerged as a privileged structure, not only for its prevalence in biologically active compounds but also for its growing importance in the realm of organic electronics.[1][2][3] This guide delves into the specific potential of a lesser-explored yet highly promising building block: 7-Bromo-5-fluoro-1-benzofuran .

This document serves as a comprehensive application note and protocol guide for researchers, materials scientists, and professionals in drug development. It aims to illuminate the untapped potential of this compound, moving beyond its identity as a mere chemical intermediate to showcase its role as a strategic component in the design of next-generation functional materials. We will explore its utility in creating novel hole-transporting materials, conjugated polymers for organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The synthetic versatility of this molecule, stemming from its strategically placed bromo and fluoro substituents, will be a central theme.

The Rationale: Why this compound?

The unique arrangement of functional groups in this compound offers a compelling combination of features for the materials scientist:

  • A Versatile Synthetic Handle: The bromine atom at the 7-position is a prime site for post-synthetic modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings.[4] This allows for the facile introduction of a wide array of aromatic or heteroaromatic moieties, enabling the construction of extended π-conjugated systems.

  • Tuning Optoelectronic Properties through Fluorination: The fluorine atom at the 5-position is not merely a passive substituent. Its high electronegativity can significantly influence the electronic properties of the resulting material. The incorporation of fluorine into conjugated systems is a well-established strategy for lowering the HOMO and LUMO energy levels, which can enhance air stability and improve charge injection/extraction in electronic devices.[5][6][7]

  • The Benzofuran Core: A Platform for Stability and Functionality: The rigid, planar benzofuran scaffold can contribute to the thermal stability of the final material.[8] Furthermore, the inherent electronic properties of the benzofuran ring system make it an attractive component in materials designed for charge transport.[8][9][10][11]

Application I: Synthesis of Novel Hole-Transporting Materials (HTMs) for Perovskite Solar Cells and OLEDs

The development of efficient and stable HTMs is a critical challenge in the advancement of perovskite solar cells and OLEDs. Dibenzofuran derivatives have already shown promise in this area.[8][9][10][11] By leveraging the synthetic accessibility of this compound, novel HTMs with tailored properties can be envisioned.

A common strategy in HTM design is the creation of star-shaped molecules with a central core and peripheral charge-transporting moieties, such as triphenylamines. The following protocol outlines a general approach to synthesize a novel HTM based on a triphenylamine core functionalized with this compound, followed by a subsequent Suzuki coupling to introduce additional functionalities.

Protocol 1: Synthesis of a Benzofuran-Functionalized Triphenylamine-Based HTM

Part A: Buchwald-Hartwig Amination of Tris(4-bromophenyl)amine with this compound

This initial step is proposed to create a larger, brominated core for further functionalization.

Materials:

  • Tris(4-bromophenyl)amine

  • This compound (CAS 253429-19-5)[12]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add tris(4-bromophenyl)amine (1.0 eq), this compound (3.3 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and NaOtBu (4.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: Suzuki-Miyaura Cross-Coupling for Peripheral Functionalization

This step attaches the desired charge-transporting groups to the newly synthesized core.

Materials:

  • Product from Part A

  • Desired arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the product from Part A (1.0 eq) and the arylboronic acid (3.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ (4.0 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction to 90 °C and stir under an argon atmosphere for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of the Synthetic Workflow

G cluster_part_a Part A: Buchwald-Hartwig Amination cluster_part_b Part B: Suzuki-Miyaura Coupling TPA Tris(4-bromophenyl)amine reagents_a Pd(OAc)₂, XPhos, NaOtBu Toluene, 110°C TPA->reagents_a BF This compound BF->reagents_a product_a Brominated Benzofuran-Triphenylamine Core reagents_a->product_a reagents_b Pd(PPh₃)₂Cl₂, K₂CO₃ Dioxane/H₂O, 90°C product_a->reagents_b boronic_acid Arylboronic Acid boronic_acid->reagents_b final_htm Final Hole-Transporting Material reagents_b->final_htm

Caption: Synthetic workflow for a novel hole-transporting material.

Application II: Development of Conjugated Polymers for Optoelectronic Devices

The synthesis of conjugated polymers from biomass-derived monomers is a growing area of interest.[13] Benzofuran, with its rigid structure, can be incorporated into polymer backbones to enhance stability and charge transport properties. The bromo- and fluoro-functionalization of the starting monomer allows for precise control over the polymerization process and the final properties of the polymer.

The following protocol describes the synthesis of a novel conjugated polymer via a Suzuki polymerization reaction.

Protocol 2: Synthesis of a Poly(benzofuran-alt-fluorene) Copolymer

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Aliquat 336

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Add anhydrous toluene, followed by an aqueous solution of K₂CO₃ (2 M, 4 eq) and a few drops of Aliquat 336 as a phase-transfer catalyst.

  • Thoroughly degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 90 °C and stir vigorously for 48-72 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dissolve the polymer in chloroform and re-precipitate into methanol.

  • Collect the final polymer and dry under vacuum.

Visualization of the Polymerization Reaction

G monomer1 This compound catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C monomer1->catalyst monomer2 Fluorene-diboronic ester monomer2->catalyst polymer Poly(benzofuran-alt-fluorene) catalyst->polymer polymer->polymer n

Caption: Suzuki polymerization of this compound.

Characterization of the Resulting Materials

A thorough characterization of the newly synthesized materials is crucial to understand their structure-property relationships. The following table summarizes key characterization techniques and the insights they provide.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural verification of monomers and polymers.
Mass Spectrometry (MS) Confirmation of molecular weight for small molecules.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity of polymers.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.
Differential Scanning Calorimetry (DSC) Identification of glass transition and melting temperatures.
UV-Visible Spectroscopy Determination of optical bandgap and absorption properties.
Photoluminescence Spectroscopy Characterization of emission properties and quantum yield.
Cyclic Voltammetry (CV) Estimation of HOMO and LUMO energy levels.

Conclusion

This compound is a strategically designed building block with significant potential in materials science. Its versatile bromo-functionality allows for the construction of complex molecular architectures through well-established cross-coupling reactions, while the fluoro-substituent provides a means to fine-tune the optoelectronic properties of the resulting materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the rich and promising chemistry of this compound and to unlock its potential in the development of next-generation organic electronic materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5-fluoro-1-benzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. This compound is a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system, due to the prevalence of the benzofuran scaffold in biologically active molecules.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is typically approached via a two-step process: O-alkylation of 2-bromo-4-fluorophenol followed by an acid-catalyzed intramolecular cyclization.

Q1: I am observing a low yield in the initial O-alkylation step. What are the likely causes and solutions?

Low conversion of the starting 2-bromo-4-fluorophenol is a frequent issue. The efficiency of this Williamson ether synthesis is highly dependent on the reaction conditions.

Potential Cause 1: Inadequate Base Strength or Solubility The choice of base is critical for deprotonating the phenol. Potassium carbonate (K₂CO₃) is commonly used, but its limited solubility in solvents like acetone can lead to slow and incomplete reactions.

  • Recommended Solution: Consider using a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) often provides superior results due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide. Alternatively, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with K₂CO₃ can improve reaction rates.

Potential Cause 2: Poor Reactivity of the Alkylating Agent The standard alkylating agent for this synthesis is a protected form of a haloacetaldehyde, such as 2-bromoacetaldehyde dimethyl acetal or the chloro- equivalent.[4] The bromo- version is more reactive but can be less stable.

  • Recommended Solution: Ensure the quality of your alkylating agent. If using 2-bromoacetaldehyde dimethyl acetal, it should be fresh and stored properly. While 2-chloroacetaldehyde dimethyl acetal is less reactive, the reaction can be driven to completion by increasing the temperature or reaction time.

Optimization of O-Alkylation Conditions

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.5 eq)Higher solubility and reactivity of Cs₂CO₃ accelerates the reaction.
Solvent AcetoneN,N-Dimethylformamide (DMF)DMF is a polar aprotic solvent that better solubilizes the phenoxide salt.
Temperature 56 °C (Reflux)80 °CA higher temperature can overcome the activation energy barrier.
Time 24-36 hours12-18 hoursFaster reaction completion with optimized conditions.
Q2: My cyclization step is incomplete or results in significant charring and byproducts. How can I improve this?

The acid-catalyzed cyclization and dehydration of the intermediate ether, 1-bromo-2-(2,2-dimethoxyethoxy)-5-fluorobenzene, to form the benzofuran ring is the most challenging step.

Potential Cause 1: Ineffective or Harsh Cyclizing Agent Polyphosphoric acid (PPA) is a common reagent for this type of reaction. However, its high viscosity can lead to poor mixing and localized overheating, causing decomposition and charring of the substrate.

  • Recommended Solution: Switch to a more modern and homogeneous cyclizing agent. Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is an excellent alternative. It is a strong acid, a powerful dehydrating agent, and a low-viscosity liquid, which ensures better temperature control and often leads to cleaner reactions and higher yields. Sulfuric acid can also be employed, though it may require careful optimization of concentration and temperature.[4]

Potential Cause 2: Substrate Decomposition at High Temperatures The electron-rich aromatic ring is susceptible to degradation and polymerization under harsh acidic conditions, especially if the reaction is heated for too long.

  • Recommended Solution: Employ an inverse addition technique. Heat the cyclizing agent (e.g., Eaton's reagent) to the target temperature (typically 80-100 °C) and then add the substrate dropwise as a solution in a co-solvent like chlorobenzene. This ensures the substrate reacts quickly upon addition and is not exposed to prolonged heating, minimizing degradation.

Experimental Workflow for Optimized Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Heat Eaton's Reagent to 90°C C Add Ether Solution Dropwise to Hot Acid A->C B Dissolve Ether Intermediate in Chlorobenzene B->C D Stir at 90°C for 1-2h (Monitor by TLC/GC) C->D E Quench on Ice-Water D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Purify by Column Chromatography F->G

Caption: Optimized inverse-addition workflow for the cyclization step.

Q3: I'm struggling with the final purification. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials or closely related byproducts.

  • Recommended Solution 1: Column Chromatography: This is the most common method.[5] A silica gel column using a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective. The product is moderately polar and should elute cleanly.

    • Pro-Tip: If baseline separation is difficult, try a different solvent system. Dichloromethane/hexane can sometimes provide better separation for aromatic compounds.

  • Recommended Solution 2: Vacuum Distillation: If the reaction is clean and performed on a sufficient scale, vacuum distillation can be an excellent purification method for the final product, which is a liquid at room temperature.[4][6]

  • Recommended Solution 3: Recrystallization (for solid derivatives): While the target compound is a liquid, this advice applies to related solid benzofuran derivatives. Recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can be highly effective for removing minor impurities.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable starting materials for this synthesis?

The most direct route starts with 2-bromo-4-fluorophenol and a protected haloacetaldehyde, such as 2-bromoacetaldehyde dimethyl acetal .[4] The synthesis of benzofurans from phenols and α-haloketones is a well-established and versatile method.[8][9][10]

Q2: Are there alternative synthetic routes to this compound?

Yes, other strategies exist for constructing the benzofuran core, although they may be less direct for this specific substitution pattern.

  • Perkin Rearrangement: This involves the base-catalyzed ring contraction of a corresponding 3-halocoumarin.[11][12] While effective, it requires the synthesis of the coumarin precursor first.

  • Transition Metal-Catalyzed Cyclizations: Methods involving palladium or copper catalysis, such as the intramolecular O-arylation of o-halophenols with terminal alkynes (Sonogashira coupling followed by cyclization), are powerful but can be more expensive and sensitive to functional groups.[13][14]

Q3: How critical is the exclusion of water and air from the reactions?

For the O-alkylation step, it is crucial to use anhydrous solvents and a dry base. Any water present can hydrolyze the alkylating agent and compete with the phenoxide as a nucleophile, reducing the yield. While the reaction does not typically require a strict inert atmosphere (e.g., Argon), sealing the reaction vessel from ambient moisture is good practice. The acid-catalyzed cyclization step is a dehydration reaction and is less sensitive to atmospheric moisture.

Q4: How do I monitor the reaction progress effectively?
  • Thin-Layer Chromatography (TLC): This is the most straightforward method. For the O-alkylation, you should see the consumption of the polar phenol spot and the appearance of a less polar ether intermediate spot. For the cyclization, the ether spot will be consumed, and the final, slightly more polar, benzofuran product spot will appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, taking small aliquots from the reaction mixture allows for quantitative analysis of starting material, intermediate, and product, helping you determine the optimal reaction time.

Troubleshooting Decision Tree

G start Low Final Yield step1 Analyze Crude by TLC/GC-MS start->step1 q1 Is Unreacted Phenol Present? step1->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Issue: Incomplete O-Alkylation Solution: - Use stronger base (Cs₂CO₃) - Increase temperature/time - Use anhydrous solvent (DMF) a1_yes->res1 q2 Is Ether Intermediate Present? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Issue: Incomplete Cyclization Solution: - Use stronger acid (Eaton's) - Increase temperature - Try inverse addition a2_yes->res2 q3 Are there many byproduct spots? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Issue: Decomposition Solution: - Lower cyclization temp - Reduce reaction time - Use inverse addition - Purify starting materials a3_yes->res3 res4 Issue: Workup/Purification Loss Solution: - Optimize extraction pH - Check chromatography conditions - Consider vacuum distillation a3_no->res4

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BF-7B5F-2026-01

Welcome to the technical support center for the purification of 7-Bromo-5-fluoro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your purification workflows for this specific heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: I'm observing poor separation between my target compound, this compound, and a closely-eluting impurity during silica gel column chromatography. How can I improve the resolution?

Answer:

This is a frequent challenge, particularly with impurities that have similar polarity to the target compound, such as regioisomers or precursors. Here is a systematic approach to enhance separation:

  • Optimize the Mobile Phase (Eluent System): The choice and composition of your eluent are critical. Benzofuran derivatives are generally non-polar to moderately polar.[1]

    • Reduce Eluent Strength: If your compound and the impurity are eluting too quickly (low Rf values), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexanes or petroleum ether). Aim for an Rf value of 0.2-0.3 for your target compound to maximize separation.

    • Introduce a Different Solvent: Sometimes, a simple binary system of hexanes/ethyl acetate is insufficient. The selectivity of the separation can be altered by introducing a third solvent with different properties. For example, adding a small percentage (1-2%) of dichloromethane or tert-butyl methyl ether (TBME) can modulate the interactions between the analytes and the stationary phase, often improving resolution.

  • Modify the Stationary Phase:

    • Deactivation of Silica: Benzofuran rings can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][3] If you observe streaking or product loss, consider deactivating the silica gel by pre-treating it with a solution of your eluent containing 1% triethylamine, then re-packing the column.

    • Alternative Stationary Phases: If optimizing the mobile phase on silica is unsuccessful, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. For very challenging separations, consider using a bonded-phase silica, such as a cyano (CN) or diol phase, which offer different selectivity.

  • High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material or for separating stubborn isomers, Reverse-Phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water is a common starting point for substituted benzofurans.[4]

Data Presentation: Exemplary Solvent Systems for Benzofuran Chromatography
Derivative TypeStationary PhaseEluent SystemReference
3-aminobenzofuran derivativesSilica Gel (200-300 mesh)Petroleum Ether : Ethyl Acetate (5:1)[2]
Dibromoalkene precursorSilica GelHexane : Ethyl Acetate (10:1)[2]
General Substituted BenzofuransSilica GelPetroleum Ether : Ethyl Acetate (97:3)[2]

Question 2: My yield of this compound is significantly lower after purification than expected. I suspect the compound is degrading. What are the likely causes and how can I prevent this?

Answer:

Product loss during purification is often due to compound instability under the chosen conditions. Both thermal and chemical degradation are potential concerns for halogenated benzofurans.

  • Thermal Instability: Some substituted benzofurans are sensitive to heat.[3] The final solvent evaporation step is a common point of degradation.

    • Causality: Prolonged exposure to high temperatures during rotary evaporation can cause decomposition.

    • Solution: Always use the lowest possible bath temperature and reduce pressure gradually to remove the solvent. Avoid drying the purified compound directly on a high-vacuum manifold for extended periods at room temperature. It is better to leave a trace of solvent and remove it in a vacuum desiccator.

  • Acid-Sensitivity on Silica Gel: The benzofuran core, while aromatic, can be susceptible to acid-catalyzed reactions, such as ring-opening or polymerization, especially with activating or deactivating substituents.[1]

    • Causality: Standard silica gel has acidic silanol groups on its surface that can act as a catalyst for degradation.

    • Solution: As mentioned in the previous question, use deactivated silica gel (treated with triethylamine) or switch to a more inert stationary phase like neutral alumina. Alternatively, bypass chromatography altogether if possible.

  • Recrystallization as an Alternative: If the crude product is sufficiently pure (>85-90%) and solid, recrystallization is an excellent, often milder, alternative to chromatography.

    • Benefit: This method avoids contact with potentially reactive stationary phases and minimizes thermal stress.

    • Protocol: See the detailed recrystallization protocol in the "Experimental Protocols" section below.

Visualization: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_tlc Analyze Crude vs. Purified Fractions by TLC/LCMS start->check_tlc degradation Degradation Observed? check_tlc->degradation acid_sensitivity Potential Acid Sensitivity degradation->acid_sensitivity Yes mechanical_loss Potential Mechanical Loss degradation->mechanical_loss No use_deactivated_silica Use Deactivated Silica or Alumina acid_sensitivity->use_deactivated_silica Solution try_recrystallization Try Recrystallization acid_sensitivity->try_recrystallization Alternative optimize_column Optimize Column Packing & Elution Technique mechanical_loss->optimize_column Troubleshoot

Caption: A troubleshooting workflow for diagnosing low purification yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should consider for purification?

A1: Understanding the compound's properties is essential for selecting the right purification strategy.

PropertyValueSource/Comment
Molecular FormulaC₈H₄BrFO[5][6]
Molecular Weight215.03 g/mol [6]
Physical FormClear colorless to pale yellow liquid[7]
XlogP (Predicted)3.1[5]
StorageRoom temperature, protected from light[6]

The predicted XlogP of 3.1 suggests the molecule is quite non-polar, which aligns with its solubility in common organic solvents like hexanes, ethyl acetate, and dichloromethane.[1] Its liquid state at room temperature indicates that recrystallization may require sub-ambient temperatures.

Q2: What analytical methods are recommended for assessing the purity of the final product?

A2: A combination of methods should be used to confirm both purity and identity:

  • Gas Chromatography (GC) or GC-MS: Excellent for assessing the purity of volatile, thermally stable compounds. A purity assay of ≥96.0% is often determined by GC.[7]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • ¹⁹F NMR Spectroscopy: This is particularly useful for fluorinated compounds. A single peak in the ¹⁹F NMR spectrum is a strong indicator of a single fluorine-containing species.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum.

Q3: Are there specific synthesis impurities I should be aware of when purifying this compound?

A3: Impurities are highly dependent on the synthetic route.[8] A common synthesis involves the reaction of a substituted phenol (e.g., 2-bromo-4-fluorophenol) with a two-carbon electrophile.[9] Potential impurities could include:

  • Unreacted Starting Materials: Such as the starting phenol derivative.

  • Regioisomers: If the initial cyclization is not perfectly selective, other isomers could form.

  • Byproducts from Side Reactions: Depending on the reagents used (e.g., palladium or copper catalysts), byproducts from coupling reactions could be present.[10]

It is crucial to analyze the crude reaction mixture by TLC or LCMS before purification to identify the number and polarity of major impurities, which will guide the development of the purification method.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography
  • Column Preparation: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent (e.g., hexanes). Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions based on the separation observed on the column or by using an automated collector with UV detection.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).

Protocol 2: Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point for a non-polar compound is a mixed solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Dissolution: Place the crude material in a flask and add the minimum amount of the hot solvent (or the more soluble solvent in a mixed system) required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, cool the flask further in an ice bath or a refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[2]

  • Drying: Dry the purified product in a vacuum desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Visualization: Purification Method Selection

purification_selection start Start: Crude This compound check_purity Assess Crude Purity (TLC, NMR, LCMS) start->check_purity is_solid Is Crude a Solid? check_purity->is_solid Purity >85% chromatography Use Flash Chromatography check_purity->chromatography Purity <85% or Complex Mixture is_solid->chromatography No (Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes recrystallize->chromatography Fails

Caption: A decision tree for selecting a suitable purification method.

References

troubleshooting guide for 7-Bromo-5-fluoro-1-benzofuran experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-5-fluoro-1-benzofuran. This guide is designed for researchers, medicinal chemists, and materials scientists utilizing this versatile heterocyclic building block. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Product Overview

This compound is a key intermediate in the synthesis of complex organic molecules, valued for its specific substitution pattern which allows for selective functionalization.[1][2] The bromine atom at the 7-position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position modulates the electronic properties of the benzofuran scaffold.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 253429-19-5[3]
Molecular Formula C₈H₄BrFO[4]
Molecular Weight 215.02 g/mol [2]
Appearance Clear colorless to pale yellow liquid[3]
Monoisotopic Mass 213.94296 Da[4]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the integrity of the compound.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent potential degradation from atmospheric moisture and oxygen.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Use a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[6][8] The compound is classified as an irritant and may be harmful if swallowed.[9][10]

Q2: What are the most common applications for this reagent?

A2: This reagent is primarily used as a building block in synthetic organic chemistry. The C7-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. Common applications include:

  • Palladium-catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions like Sonogashira (alkyne coupling), Buchwald-Hartwig (amine/amide coupling), Suzuki (boronic acid coupling), and Heck (alkene coupling).[11][12] These reactions are fundamental in the synthesis of pharmaceuticals and organic electronic materials.[1]

  • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent (via magnesium insertion) or undergo lithium-halogen exchange to create an organolithium species. This opens pathways for reaction with a wide range of electrophiles.

Q3: How does the 5-fluoro substituent affect the reactivity of the molecule?

A3: The fluorine atom at the C5 position has a significant electronic influence. As a moderately electron-withdrawing group, it can:

  • Modulate Benzene Ring Reactivity: It deactivates the benzene ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SNA_r) if a suitable leaving group is present elsewhere on the ring.

  • Influence Cross-Coupling Rates: The electronic properties of the aryl halide can impact the rate-determining steps (oxidative addition and reductive elimination) of palladium-catalyzed cross-coupling cycles.[13] While the effect is often subtle, it can be a factor in reaction optimization.

  • Serve as a Bioisostere: In drug discovery, fluorine is often used to block metabolic sites or enhance binding affinity without significantly increasing steric bulk.[14]

Troubleshooting Guide: Common Experimental Issues

Navigating the complexities of heterocyclic synthesis requires a systematic approach to troubleshooting.[15] Below are common problems encountered during reactions with this compound and their potential solutions.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for diagnosing a failed or low-yielding reaction.

TroubleshootingWorkflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup & Product Stability Issues Start Reaction Yield is Low/Zero Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Reagent_Deg Reagent Degradation? Check_Reagents->Reagent_Deg Solvent_Dry Anhydrous Solvent Required? Check_Reagents->Solvent_Dry Catalyst_Activity Catalyst/Ligand Active? Check_Reagents->Catalyst_Activity Inert_Atmosphere Inert Atmosphere Compromised? (O₂ contamination) Check_Conditions->Inert_Atmosphere Temp_Control Incorrect Temperature? Check_Conditions->Temp_Control Mixing Insufficient Mixing? Check_Conditions->Mixing Product_Stability Product Unstable to Workup? (Acid/Base Sensitivity) Check_Workup->Product_Stability Product_Solubility Product Lost in Aqueous Layer? Check_Workup->Product_Solubility Solution Implement Corrective Action: • Use fresh reagents/catalyst • Ensure dry, O₂-free conditions • Optimize temperature/time • Modify workup procedure Catalyst_Activity->Solution Inert_Atmosphere->Solution Product_Stability->Solution Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 7-bromo-5-fluoro- 1-benzofuran (1.0 eq) to a dry, N₂-flushed flask. B 2. Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq). A->B C 3. Add degassed solvent (e.g., THF/Et₃N, 2:1). B->C D 4. Add phenylacetylene (1.2 eq) via syringe. C->D E 5. Stir at specified temp (e.g., 60 °C) and monitor by TLC/LC-MS. D->E F 6. Cool, dilute with ether, filter through Celite. E->F G 7. Wash filtrate with aq. NH₄Cl, then brine. F->G H 8. Dry (Na₂SO₄), concentrate, purify by column chromatography. G->H

References

stability issues with 7-Bromo-5-fluoro-1-benzofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-5-fluoro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues in Acidic Media

Researchers may encounter unexpected results or product degradation when using this compound in acidic environments. This guide provides a structured approach to identifying and resolving these stability issues.

Issue 1: Low Yield or Complete Loss of Starting Material in Acidic Reactions

  • Potential Cause: Acid-catalyzed decomposition of the benzofuran ring is a likely cause. Benzofurans, in general, can undergo ring-opening or transformation reactions in the presence of strong acids.[1][2][3] The electron-rich furan ring is susceptible to protonation, which can initiate a cascade of reactions leading to degradation products. For this compound, the electronic effects of the halogen substituents will influence the reactivity of the benzofuran core.

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    A [label="Problem: Low yield or loss of starting material"]; B [label="Hypothesis: Acid-catalyzed decomposition"]; C [label="Step 1: Stability Screen"]; D [label="Step 2: Analytical Monitoring"]; E [label="Step 3: Reaction Condition Optimization"]; F [label="Outcome: Stable Conditions Identified"];

    A -> B; B -> C; C -> D; D -> E; E -> F; }

    Caption: Workflow for troubleshooting stability issues.

    Step-by-Step Protocol:

    • Stability Screening: Before proceeding with your reaction, perform a small-scale stability test. Dissolve a known amount of this compound in the intended reaction solvent and add the acid. Monitor the mixture over time at the proposed reaction temperature.

    • Analytical Monitoring: Use techniques like HPLC, LC-MS, or NMR to monitor the disappearance of the starting material and the appearance of any new peaks, which could be degradation products. This will help you quantify the rate of decomposition.

    • Reaction Condition Optimization:

      • Acid Choice and Concentration: If decomposition is observed, consider using a milder acid or a lower concentration. For instance, if a strong mineral acid like sulfuric acid is causing degradation, explore the use of weaker organic acids like acetic acid or solid-supported acid catalysts.

      • Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Lower temperatures will slow down the rate of decomposition.

      • Solvent: The choice of solvent can influence stability. Aprotic solvents may in some cases suppress degradation pathways that involve proton transfer.

Issue 2: Formation of Unexpected Side Products

  • Potential Cause: Besides ring-opening, electrophilic substitution on the benzofuran ring could be another reaction pathway under acidic conditions.[4] The positions of the bromo and fluoro substituents will direct incoming electrophiles to specific positions on the benzene ring, potentially leading to a mixture of products.

  • Troubleshooting Steps:

    • Characterize Side Products: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy. Understanding the structure of the byproducts can provide insight into the degradation mechanism.

    • Re-evaluate Reaction Mechanism: Based on the identified side products, reconsider the reaction mechanism. It's possible that an intermediate is being trapped by the acid or solvent, or that a rearrangement is occurring.

    • Protecting Groups: If electrophilic substitution is a problem, consider if a protecting group strategy for the benzofuran ring is feasible, although this would add extra steps to your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of benzofurans in acid?

A: The instability of the benzofuran ring system in acidic media is primarily due to the susceptibility of the furan ring's oxygen atom and the electron-rich double bond to protonation. Protonation of the oxygen atom can lead to a ring-opening cascade, while protonation of the C2-C3 double bond can initiate electrophilic addition or substitution reactions.[1][2][3]

Q2: How do the bromo and fluoro substituents on this compound affect its stability in acid?

A: The halogen substituents, being electron-withdrawing, are expected to decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack. However, their effect on the furan portion of the molecule is more complex. They can influence the overall electron distribution and potentially affect the rate and regioselectivity of acid-catalyzed reactions. The precise impact would need to be determined experimentally.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Avoid contact with acidic vapors. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential oxidative degradation.

Q4: Can I use Lewis acids with this compound?

A: Caution is advised when using Lewis acids. While some Lewis acid-catalyzed reactions involving benzofurans have been reported,[5] strong Lewis acids can also promote decomposition. It is recommended to perform a small-scale test to evaluate the compound's stability with the specific Lewis acid and reaction conditions you plan to use.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the concentration of the starting material and any degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of potential degradation products, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about both the starting material and any isolated degradation products.

Proposed Decomposition Pathway

Under strong acidic conditions, a potential decomposition pathway for this compound could involve protonation of the furan oxygen, followed by ring-opening to form a reactive intermediate. This intermediate could then undergo further reactions, such as polymerization or reaction with other species in the medium.

dot graph "Decomposition_Pathway" { rankdir="LR"; node [shape=box, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Protonation of Furan Oxygen\n(Acid Catalyst)"]; C [label="Ring-Opened Carbocation Intermediate"]; D [label="Further Reactions\n(e.g., Polymerization, Reaction with Nucleophiles)"]; E [label="Degradation Products"];

A -> B [label=" H+ "]; B -> C; C -> D; D -> E; }

Caption: A proposed acid-catalyzed decomposition pathway.

Recommended Stability Screening Conditions

For researchers investigating the stability of this compound, the following table provides a starting point for a systematic screening of conditions.

Acid Type Concentration Temperature (°C) Solvent Monitoring Time (h)
HCl1 M25, 50, 80Dioxane1, 4, 12, 24
H2SO41 M25, 50, 80Acetonitrile1, 4, 12, 24
Acetic Acid1 M, 5 M25, 50, 80Toluene1, 4, 12, 24
p-TsOH0.1 M, 0.5 M25, 50, 80Dichloromethane1, 4, 12, 24

Note: This guide is intended to provide general advice. Specific experimental outcomes may vary. It is always recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

References

Technical Support Center: Purification of 7-Bromo-5-fluoro-1-benzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-5-fluoro-1-benzofuran. Benzofuran scaffolds are pivotal in medicinal chemistry, and achieving high purity is critical for subsequent applications. This document moves beyond standard protocols to offer troubleshooting insights and foundational principles, ensuring robust and reproducible purification outcomes.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the foundation of an effective purification strategy. Its halogenated, heterocyclic structure dictates its polarity and potential interactions with the stationary phase.

PropertyValueSource
Molecular Formula C₈H₄BrFO[1][2]
Molecular Weight ~215.02 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[2]
CAS Number 253429-19-5[2][3]
Predicted XlogP 3.1[1]
Boiling Point 233.37°C at 760 mmHg[3]

The predicted XlogP of 3.1 suggests that the compound is relatively non-polar, making normal-phase chromatography on silica gel an ideal starting point for purification.

Core Experimental Protocol: Flash Column Chromatography

This protocol is designed as a self-validating system. Each step includes checkpoints to ensure the process is proceeding as expected before moving to the next.

Step 1: Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection

The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase, which is determined by TLC.[4]

  • Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) between 0.2 and 0.4.[5] This range provides the optimal balance between elution time and separation from impurities.

  • Methodology:

    • Spot a dilute solution of the crude reaction mixture onto a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a pre-screened solvent system. A common starting point for benzofurans is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate).[6][7]

    • Visualize the developed plate under a UV lamp (254 nm). This compound should be UV active.

    • Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Adjust the solvent ratio until the target Rƒ is achieved. Increasing the proportion of ethyl acetate will increase the Rƒ, while increasing the proportion of hexanes will decrease it.

Step 2: Column Preparation (Slurry Packing)
  • Objective: To create a homogeneously packed column bed, free of cracks or air bubbles, which would otherwise lead to poor separation.

  • Methodology:

    • Select a column of appropriate size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude sample mass.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, allowing excess solvent to drain until it is level with the top of the silica.

Step 3: Sample Loading
  • Objective: To apply the sample to the column in a highly concentrated, narrow band to maximize separation efficiency.

  • Methodology: Choose one of the following methods:

    • Wet Loading (Recommended for liquids or highly soluble samples):

      • Dissolve the crude product in the minimum possible volume of the mobile phase.[8]

      • Carefully pipette the solution directly onto the top of the silica bed.[8]

      • Allow the sample to absorb completely into the silica.

    • Dry Loading (Recommended for samples with poor solubility in the eluent):

      • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (2-3 times the sample mass) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[8]

      • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Objective: To pass the mobile phase through the column, separating the components of the mixture and collecting them in discrete fractions.

  • Methodology:

    • Carefully add a layer of sand on top of the sample to prevent disturbance of the bed when adding eluent.[8]

    • Fill the column with the mobile phase and apply gentle, consistent air pressure to begin elution.

    • Collect the eluent in a series of test tubes or flasks. The size of the fractions should be proportional to the column size.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

Step 5: Product Isolation
  • Objective: To combine the pure fractions and remove the solvent to obtain the purified product.

  • Methodology:

    • Based on the TLC analysis of the fractions, combine all fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

    • Obtain the final mass and characterize the product (e.g., by NMR, GC-MS) to confirm purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My product is co-eluting with an impurity, resulting in poor separation. How can I improve the resolution?

A1: This is a common challenge, often arising from impurities with very similar polarities to the target compound, such as regioisomers which are common in substituted benzofuran synthesis.[9]

  • Solution 1: Optimize the Mobile Phase. The initial solvent system may not be selective enough. Try decreasing the polarity of the eluent (e.g., moving from 10% ethyl acetate in hexanes to 5%). This will increase the retention time of all compounds and may enhance the separation between closely eluting spots. If this fails, consider switching one of the solvents. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.

  • Solution 2: Reduce the Column Loading. Overloading the column is a primary cause of band broadening, which leads to poor resolution. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.

  • Solution 3: Use a Gradient Elution. If impurities are spread out, a gradient elution can be effective. Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly adding the more polar solvent. This keeps non-polar impurities tightly bound at the start and allows for better separation of compounds with similar Rƒ values.

Q2: After running the column, my yield is very low, or I can't find my compound at all. What are the likely causes?

A2: Loss of product during chromatography can be frustrating. A systematic check is required to diagnose the issue.

  • Possibility 1: Compound Degradation. Benzofurans can be sensitive to the acidic nature of standard silica gel.[10]

    • Diagnostic Test: Perform a 2D TLC. Spot the crude material on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is unstable, you will see spots that are not on the diagonal.

    • Solution: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or florisil.[10] Alternatively, you can use deactivated silica gel.

  • Possibility 2: The Compound Eluted in the Solvent Front. If the chosen mobile phase was too polar, the compound may have eluted very quickly with the first fractions.[10] Always check the first few fractions collected, even if you don't expect the product to be there.

  • Possibility 3: The Compound is Still on the Column. If the mobile phase was not polar enough, the compound may still be adsorbed to the silica. Try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and analyze the collected solvent to see if the product elutes.

Q3: My compound is streaking or "tailing" on the TLC plate and eluting as a broad band from the column. How can I achieve sharp bands?

A3: Tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase, or by overloading.

  • Solution 1: Check for Acidity/Basicity. While this compound itself is not strongly acidic or basic, impurities in the crude mixture might be. Tailing of acidic or basic compounds on silica is common. Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can often resolve this issue by neutralizing active sites on the silica gel.[11]

  • Solution 2: Ensure Proper Loading. As mentioned, overloading is a key cause of band broadening and tailing. Ensure the sample is loaded in the minimum possible volume of solvent to create a narrow starting band. If solubility is an issue, dry loading is the superior method.[8][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect during the synthesis of this compound? A1: The impurities are highly dependent on the synthetic route. However, common impurities in benzofuran synthesis include unreacted starting materials (e.g., substituted phenols or styrenes), catalysts, and regioisomers formed during cyclization, which can be particularly challenging to separate due to similar polarities.[9][12]

Q2: When should I choose dry loading over wet loading? A2: Dry loading is the preferred method when your crude sample does not dissolve well in the mobile phase or when you need the highest possible resolution for a difficult separation.[8][11] By adsorbing the sample onto silica beforehand, you ensure a very narrow and evenly distributed starting band at the top of the column, which is critical for separating closely eluting compounds.

Q3: My compound is not UV active, or the UV response is very weak. How can I monitor the fractions? A3: If UV detection is not possible, you must rely on alternative visualization techniques for TLC analysis. After developing the TLC plates, you can stain them with a solution that reacts with organic compounds. Common and effective stains include potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which will reveal the location of your compound as colored spots.[9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the column chromatography of this compound.

Troubleshooting_Workflow cluster_0 cluster_1 Problem Identification cluster_2 Solutions Start Poor Purification Result Poor_Sep Poor Separation (Overlapping Fractions) Start->Poor_Sep Low_Yield Low or No Yield Start->Low_Yield Tailing Band Tailing/ Streaking Start->Tailing Solvent Optimize Mobile Phase (Change Polarity/Solvent) Poor_Sep->Solvent Check Rƒ difference Loading Reduce Sample Load Poor_Sep->Loading Gradient Use Gradient Elution Poor_Sep->Gradient For wide Rƒ range Degradation Check for Degradation (2D TLC, Use Alumina) Low_Yield->Degradation Is compound stable? Elution_Check Check Solvent Front & Flush Column Low_Yield->Elution_Check Tailing->Loading Modifier Add Modifier to Eluent (e.g., TEA, AcOH) Tailing->Modifier Acidic/basic impurity? Dry_Load Use Dry Loading Technique Tailing->Dry_Load Solubility issue?

References

preventing decomposition of 7-Bromo-5-fluoro-1-benzofuran during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-5-fluoro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on preventing the decomposition of this compound during storage. By understanding the inherent stability of this molecule and the primary drivers of its degradation, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

Based on the chemical structure—a halogenated benzofuran—the primary environmental factors that can induce degradation are exposure to light, elevated temperatures, and the presence of moisture or reactive atmospheres (e.g., oxygen). Benzofuran and its derivatives are known to be sensitive to light and can undergo polymerization at elevated temperatures[1]. Halogenated aromatic compounds are particularly susceptible to photodegradation, which often involves the cleavage of the carbon-halogen bond[2].

Q2: What are the ideal storage conditions for this compound?

To mitigate the risks of decomposition, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal decomposition and polymerization. While some suppliers suggest room temperature storage, refrigerated conditions provide an additional margin of safety for long-term stability.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation. The furan ring can be susceptible to oxidative cleavage.
Light Amber or opaque vialProtects the compound from photolytic degradation, which can lead to debromination.[2]
Moisture Tightly sealed container in a desiccated environmentPrevents hydrolysis. The presence of water could potentially lead to slow hydrolysis of the halogen substituents or interaction with the ether linkage of the benzofuran ring.

Q3: What are the visible signs of decomposition of this compound?

Initial signs of degradation can be subtle. Be vigilant for the following changes:

  • Color Change: A noticeable change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.

  • Formation of Precipitate: The appearance of solid material in the liquid could suggest polymerization or the formation of insoluble degradation products.

  • Change in Viscosity: An increase in viscosity can be an indicator of oligomer or polymer formation.

If any of these signs are observed, it is crucial to re-analyze the purity of the material before use.

Troubleshooting Guide: Investigating Potential Decomposition

If you suspect that your sample of this compound has degraded, a systematic approach is necessary to confirm your suspicions and identify the extent of the issue.

Logical Flow for Troubleshooting Decomposition

Decomposition_Troubleshooting Start Suspicion of Decomposition (e.g., color change, unexpected reaction outcome) Visual_Inspection Visual Inspection: - Color change? - Precipitate? - Viscosity change? Start->Visual_Inspection Analytical_Chemistry Purity Assessment: - HPLC - GC-MS Visual_Inspection->Analytical_Chemistry If signs of degradation are present Data_Interpretation Data Interpretation: - Compare with reference standard - Identify new peaks Analytical_Chemistry->Data_Interpretation Identify_Cause Identify Potential Cause: - Improper storage? - Contamination? Data_Interpretation->Identify_Cause If degradation is confirmed Action Action: - Discard degraded material - Re-purify if feasible - Adjust storage protocol Identify_Cause->Action

Caption: A stepwise workflow for troubleshooting suspected decomposition of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method. The goal of a forced degradation study is to intentionally stress the sample to generate potential degradation products, which helps in developing an analytical method that can separate these from the intact drug substance.[2][3]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column is a common starting point for the analysis of benzofuran derivatives.

2. Mobile Phase Preparation (Isocratic):

  • A mixture of acetonitrile and water is a typical mobile phase for such compounds. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • For compounds that may require better peak shape, the addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can be beneficial.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

5. Forced Degradation Sample Preparation: [2][3]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Then, prepare the sample as described in step 4.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

6. Analysis and Interpretation:

  • Inject the unstressed sample and each of the stressed samples.

  • A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the main peak.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products.

1. Instrumentation:

  • GC system coupled with a mass spectrometer.

2. Chromatographic Conditions (Starting Point):

  • Column: A low-polarity capillary column (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

3. Sample Preparation:

  • Prepare solutions of the unstressed and stressed samples (from Protocol 1) in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 0.1 mg/mL.

4. Analysis and Interpretation:

  • Analyze the samples and compare the chromatograms.

  • For any new peaks observed in the stressed samples, analyze the corresponding mass spectra.

  • Potential degradation pathways for halogenated aromatic compounds include debromination (loss of a bromine atom) and cleavage of the benzofuran ring structure.[4] Look for mass fragments that would correspond to these types of transformations. For example, a loss of 79/81 m/z (the isotopes of bromine) from the molecular ion would be indicative of debromination.

Potential Decomposition Pathways

Decomposition_Pathways cluster_degradation Degradation Pathways cluster_products Potential Products Compound This compound C₈H₄BrFO Photodegradation Photodegradation (UV Light) - Debromination - Formation of radical species Compound->Photodegradation hv Thermal_Degradation Thermal Degradation (Heat) - Ring cleavage - Polymerization Compound->Thermal_Degradation Δ Hydrolysis Hydrolysis (Moisture) - Potential cleavage of ether bond - Slow dehalogenation Compound->Hydrolysis H₂O Debrominated_Product 5-Fluoro-1-benzofuran Photodegradation->Debrominated_Product Ring_Opened_Products Substituted phenols and other fragments Thermal_Degradation->Ring_Opened_Products Polymers Oligomers/Polymers of benzofuran Thermal_Degradation->Polymers Hydrolysis->Ring_Opened_Products

Caption: Plausible decomposition pathways for this compound under various stress conditions.

This technical guide provides a comprehensive framework for understanding and mitigating the decomposition of this compound. By implementing these storage and handling protocols and utilizing the provided analytical methods for verification, researchers can ensure the quality and integrity of this valuable compound in their scientific endeavors.

References

common pitfalls in the handling of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 7-Bromo-5-fluoro-1-benzofuran

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide field-proven insights, troubleshooting guidance, and answers to frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this versatile building block in research and development.

Part 1: Know Your Reagent - Physicochemical Profile

Before beginning any experiment, a thorough understanding of your reagent's properties is critical. This compound is a substituted heterocyclic compound with specific characteristics that influence its handling, reactivity, and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 253429-19-5[1]
Molecular Formula C₈H₄BrFO[1][2]
Molecular Weight 215.02 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1]
IUPAC Name This compound[1]
Refractive Index 1.5780-1.5830 @ 20°C[1]
Purity (Typical) ≥96.0% (by GC)[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the stability, storage, and general reactivity of this compound.

Q1: How should I properly store this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from heat, sources of ignition, and strong oxidizing agents. Some benzofuran derivatives can be light-sensitive; therefore, storage in an amber vial or in the dark is recommended as a best practice.

Q2: What are the primary safety hazards associated with this compound?

A2: Based on data for structurally similar compounds like 7-bromo-1-benzofuran and 5-bromo-7-fluorobenzofuran, this reagent should be handled with care. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

Q3: Is the benzofuran ring stable to common reaction conditions?

A3: The benzofuran ring is generally stable to many synthetic conditions, particularly cross-coupling reactions. However, the furan moiety can be sensitive to strong acids, which can lead to ring-opening or polymerization.[7] While generally stable to base, prolonged exposure to strong bases at high temperatures should be approached with caution.

Q4: Which position is more reactive, the C-Br bond or the C-F bond?

A4: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Fluorine (C-F) bond in transition-metal-catalyzed cross-coupling reactions. The C-Br bond has a lower bond dissociation energy than the C-F bond, making it more susceptible to oxidative addition to a metal center (e.g., Palladium(0)).[8] This allows for regioselective functionalization at the 7-position.

Part 3: Troubleshooting Guide for Synthetic Applications

This section provides a problem-and-solution framework for common issues encountered during reactions involving this compound, with a focus on Palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a primary application for this substrate. Failure to achieve the desired product can be traced to several factors.

Q: My Suzuki reaction is not working. I'm recovering starting material. What should I investigate first?

A: A failed Suzuki reaction is a common but solvable problem. A systematic approach is key.

Potential Cause 1: Inefficient Oxidative Addition.

  • Expertise & Causality: The 7-position of the benzofuran ring is electron-rich due to the oxygen atom, which can slow down the rate-limiting oxidative addition step to the Pd(0) catalyst.[9]

  • Solution: Employ electron-rich, bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines.[9][10] These ligands promote the formation of a more reactive, electron-rich Pd(0) center, facilitating oxidative addition.[9]

Potential Cause 2: Inappropriate Base or Solvent System.

  • Expertise & Causality: The choice of base is critical and often empirical.[11] A base that is too weak may not facilitate the transmetalation step effectively. Poor solubility of the reagents, particularly the base (like K₃PO₄ or K₂CO₃), can also stall the reaction.[11]

  • Solution:

    • Screen Bases: If using a carbonate, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12]

    • Improve Solubility: Ensure the base is a fine, anhydrous powder. Adding a small amount of water as a co-solvent (e.g., in dioxane or THF) can sometimes accelerate the reaction, although it can also promote side reactions.[9][11]

    • Solvent Choice: Solvents like dioxane/water, THF/water, or DMF are commonly used.[10] If solubility is an issue, consider toluene with a phase-transfer catalyst or DMF at a slightly elevated temperature.[11]

Potential Cause 3: Catalyst Deactivation.

  • Expertise & Causality: Inadequate degassing allows oxygen to enter the reaction, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote homocoupling of the boronic acid partner.[13]

  • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Issue 2: Observation of Dehalogenation Byproducts

A common and frustrating side reaction is the replacement of the bromine atom with hydrogen.

Q: I'm observing a significant amount of the debrominated product, 5-fluoro-1-benzofuran, in my reaction mixture. What causes this?

A: Debromination, or hydrodehalogenation, is a known side reaction for aryl halides, especially under catalytic conditions.[8][14]

Potential Cause 1: Reductive Dehalogenation via β-Hydride Elimination.

  • Expertise & Causality: When using alkylboronic acids, if the alkyl group possesses a β-hydrogen, a competing pathway of β-hydride elimination can occur after transmetalation. The resulting Palladium-hydride species can then reductively cleave the C-Br bond of the starting material.

  • Solution: This is less common with aryl coupling partners. If using alkyl partners, consider using alkyltrifluoroborate salts, which can exhibit cleaner reactivity.[9]

Potential Cause 2: Nucleophilic Aromatic Substitution.

  • Expertise & Causality: Certain nucleophiles or impurities (like residual hydride sources from other steps) can displace the bromide.[15] While less common under typical Suzuki conditions, it's a possibility.

  • Solution: Ensure all reagents are pure and that no unintended reducing agents are present. Using rigorously anhydrous solvents can minimize pathways involving hydroxide as a nucleophile.[15]

Potential Cause 3: Catalyst-Mediated Hydrogenolysis.

  • Expertise & Causality: Some palladium catalysts, particularly in the presence of a hydrogen source (which can be trace water, alcohols, or even amines), can catalyze the hydrogenolysis of the C-Br bond.[14]

  • Solution: Screen different palladium sources and ligands. Sometimes, a less reactive catalyst system can disfavor the dehalogenation pathway. Ensure the reaction is run under strictly anhydrous conditions if possible.

Issue 3: Purification Challenges

Q: I have a mixture of my desired product, starting material, and a byproduct with a similar Rf value. How can I improve separation?

A: Purification of substituted benzofurans can be challenging due to similar polarities of related species.[16]

Potential Cause 1: Co-elution of Similar Compounds.

  • Expertise & Causality: The product, starting material, and debrominated or homocoupled byproducts often have very similar polarities, making separation by standard silica gel chromatography difficult.[16]

  • Solution:

    • Optimize Chromatography: Use a high-performance silica or a different stationary phase (e.g., alumina, C18 reverse-phase). Employ a shallow solvent gradient with a less polar solvent system (e.g., hexanes/dichloromethane or hexanes/toluene) to maximize resolution.

    • Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity.[17] A solvent screen (e.g., hexanes, heptane, ethanol, or mixtures) will be necessary to find suitable conditions.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.[17]

Part 4: Experimental Protocol Example

This section provides a trusted, self-validating protocol for a standard reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a robust method for coupling this compound with phenylboronic acid.

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

} caption: General Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq). Add them to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen three times. Under a positive flow of inert gas, add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (volume/volume), achieving a final substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 5-fluoro-7-phenyl-1-benzofuran.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy and Drug Development

In the landscape of heterocyclic chemistry, substituted benzofurans are privileged scaffolds, forming the core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2] Their utility stems from a combination of favorable biological activities and versatile chemical handles that allow for extensive molecular elaboration.[2][3] This guide focuses on a particularly valuable building block: 7-Bromo-5-fluoro-1-benzofuran .

The strategic placement of two distinct halogen atoms on the benzene ring of the benzofuran nucleus imparts a unique and nuanced reactivity profile. This document provides an in-depth comparison of this compound with its structural analogues, supported by established mechanistic principles and actionable experimental protocols. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the insights needed to effectively harness the synthetic potential of this versatile intermediate.

The Electronic and Steric Landscape: A Comparative Overview

The reactivity of a substituted benzofuran is fundamentally governed by the interplay of electronic and steric effects. The bromine atom at the C7 position and the fluorine atom at the C5 position exert significant influence on the molecule's behavior in key synthetic transformations.

  • Fluorine at C5: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4] This effect reduces the electron density of the entire aromatic system, influencing its susceptibility to both electrophilic attack and the oxidative addition step in cross-coupling reactions.

  • Bromine at C7: The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[5] Its position at C7, adjacent to the fused furan ring, introduces a degree of steric hindrance that must be considered when selecting coupling partners and catalyst systems.

To contextualize the unique reactivity of this compound, we will compare it against three key analogues:

  • 7-Bromo-1-benzofuran: Lacks the electron-withdrawing fluorine, presenting a more electron-rich benzene ring.

  • 5-Bromo-1-benzofuran: Places the bromine at a less sterically hindered position and lacks the fluorine substituent.

  • 5-Fluoro-1-benzofuran: Retains the electronic influence of fluorine but lacks the primary cross-coupling handle.

Data Summary: Predicted Reactivity Trends
CompoundKey FeaturesPredicted Reactivity in Cross-Coupling (at C-Br)Predicted Reactivity in Electrophilic Substitution
This compound -I effect from F; Steric hindrance at C7Moderate; requires robust catalyst systems due to electronics and sterics.Deactivated ring; substitution directed by interplay of F, Br, and O-atom.
7-Bromo-1-benzofuran Steric hindrance at C7Moderate to High; more facile oxidative addition than the fluoro analogue.Activated ring (relative to fluoro analogue); substitution at C2/C3 or C4/C6.
5-Bromo-1-benzofuran Less steric hindrance at C5High; oxidative addition is generally more favorable than at C7.Activated ring; substitution primarily at furan ring (C2/C3) or ortho/para to Oxygen.
5-Fluoro-1-benzofuran -I effect from F; No Br handleN/A (for Br coupling)Deactivated ring; substitution directed by F and O-atom.

Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Workhorse

The C-Br bond is the primary site for synthetic elaboration in this compound. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[6][7]

Causality Behind Experimental Choices

The success of these couplings hinges on the efficiency of the oxidative addition of the aryl bromide to a Pd(0) complex. For this compound, two factors are critical:

  • Electronic Deactivation: The fluorine atom's strong inductive effect lowers the energy of the molecule's orbitals, which can make oxidative addition more challenging compared to a non-fluorinated analogue like 7-Bromo-1-benzofuran.[4]

  • Steric Hindrance: The C7 position is sterically more encumbered than the C5 position.

Consequently, the choice of catalyst system is paramount. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. These ligands promote the formation of a reactive, monoligated Pd(0) species, which is better able to access the sterically hindered C7-Br bond and facilitate the overall catalytic cycle.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for coupling an arylboronic acid with this compound.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an amine with this compound.

Step-by-Step Methodology:

  • In a glovebox or under a robust inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium precatalyst such as G3-XPhos (1-3 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv).

  • Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 90-110 °C. Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)-Br) Pd(0)L2->Oxidative_Addition Ar-Br (this compound) Transmetalation Transmetalation Complex (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OR)2 + Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Isomerization Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution

While the benzene ring of this compound is deactivated by the two halogen substituents, electrophilic substitution remains a possibility under forcing conditions. The regiochemical outcome is complex, dictated by the directing effects of all substituents.

  • Oxygen Atom: The furan oxygen is a powerful ortho-, para-director, strongly activating the C2 and C3 positions of the furan ring. Electrophilic attack on the furan portion is often favored over the deactivated benzene ring.[9]

  • Fluorine and Bromine: As halogens, they are deactivating yet ortho-, para-directing. The 5-fluoro group directs to C4 and C6, while the 7-bromo group directs to C6.

The cumulative effect suggests that any electrophilic attack on the benzene ring would most likely occur at the C4 or C6 positions, with C4 being potentially favored due to reduced steric hindrance from the bromine at C7. However, reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation will preferentially occur at the electron-rich C2 or C3 positions of the furan ring.[5][10]

Caption: Summary of directing effects for electrophilic substitution.

Synthetic Strategy Workflow

The choice of reaction pathway depends entirely on the desired final structure. The following workflow provides a logical decision-making process for modifying this compound.

Synthetic_Workflow Start Starting Material: This compound Goal What is the synthetic goal? Start->Goal CCN_Bond Form a C-N bond at C7 Goal->CCN_Bond C-N CCC_Bond Form a C-C bond at C7 Goal->CCC_Bond C-C Other_Sub Introduce another substituent on the aromatic ring Goal->Other_Sub Other Buchwald Use Buchwald-Hartwig Amination CCN_Bond->Buchwald Suzuki Use Suzuki-Miyaura Coupling CCC_Bond->Suzuki EAS Use Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Other_Sub->EAS

Caption: Decision workflow for modifying this compound.

Conclusion

This compound presents a reactivity profile that is a nuanced blend of electronic deactivation, steric considerations, and the inherent reactivity of the benzofuran core. While the fluorine substituent makes the benzene ring electron-poor, it also opens avenues for unique biological interactions in drug design. The C7-bromo position, though sterically demanding, is a reliable handle for modern cross-coupling reactions, provided that robust, well-chosen catalyst systems are employed. A thorough understanding of these competing factors, as outlined in this guide, allows the discerning scientist to strategically and efficiently utilize this valuable building block in the synthesis of complex and novel molecular architectures.

References

comparative study of different synthetic routes to 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Bromo-5-fluoro-1-benzofuran

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of bromine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. As such, efficient and scalable synthetic access to specific isomers like this compound is crucial for the development of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into their respective methodologies, potential advantages, and challenges, supported by experimental data from analogous transformations.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The first strategy involves the construction of the benzofuran ring from a pre-functionalized phenol, specifically 2-bromo-4-fluorophenol. The second approach entails the initial synthesis of 5-fluoro-1-benzofuran, followed by regioselective bromination at the C-7 position.

retrosynthesis target This compound route1 Route 1: Cyclization from Substituted Phenol target->route1 Disconnect C-O and C-C bonds route2 Route 2: Late-Stage Bromination target->route2 Disconnect C-Br bond phenol 2-Bromo-4-fluorophenol route1->phenol benzofuran_inter 5-Fluoro-1-benzofuran route2->benzofuran_inter fluorophenol 4-Fluorophenol benzofuran_inter->fluorophenol

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Cyclization of 2-Bromo-4-fluorophenol

This approach builds the benzofuran core from a commercially available or readily synthesized substituted phenol. The key steps involve the O-alkylation of 2-bromo-4-fluorophenol followed by an acid-catalyzed intramolecular cyclization. This strategy offers the advantage of installing the bromine atom at the desired position early in the synthetic sequence, thus avoiding potential issues with regioselectivity during a later bromination step.

Workflow for Route 1

7-Bromo-5-fluoro-1-benzofuran vs other halogenated benzofurans in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Functionalization of Halogenated Benzofurans: Spotlight on 7-Bromo-5-fluoro-1-benzofuran

Authored by a Senior Application Scientist

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Strategic halogenation of the benzofuran ring system is a powerful tool for drug development professionals. Halogen atoms, particularly bromine and fluorine, not only modulate the molecule's physicochemical properties but also serve as versatile synthetic handles for diversification through transition-metal catalysis.

This guide provides a comparative analysis of the catalytic reactivity of halogenated benzofurans, with a special focus on the di-halogenated building block, this compound. We will explore how the distinct electronic nature of different halogen substituents dictates the choice of catalytic systems and enables site-selective modifications, a crucial aspect in the synthesis of complex pharmaceutical intermediates.

The Strategic Advantage of Di-Halogenation: A Profile of this compound

The compound this compound[5][6] is a prime example of a bifunctional building block designed for sequential, selective chemical modifications. The presence of both a bromine and a fluorine atom on the benzene ring portion of the scaffold is not redundant; rather, it offers orthogonal reactivity.

  • The Bromine Handle (C7-Br): The carbon-bromine bond is significantly weaker than the carbon-fluorine bond. This makes the bromine at the 7-position an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7] These reactions are fundamental for constructing C-C and C-N bonds, allowing for the introduction of diverse aryl, alkyl, or amino substituents.

  • The Fluorine Modulator (C5-F): The fluorine atom at the 5-position serves a dual purpose. Primarily, it profoundly influences the molecule's electronic properties. Due to its high electronegativity, fluorine can alter the acidity of nearby protons, modulate the lipophilicity of the molecule, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.[8] Secondly, while the C-F bond is notoriously robust, recent advances in catalysis have enabled its activation, particularly with nickel-based systems.[9] This opens up a secondary avenue for late-stage functionalization.

This inherent difference in reactivity between the C-Br and C-F bonds allows for a two-step, selective functionalization strategy, which is a highly sought-after capability in library synthesis and lead optimization.

Comparative Catalytic Reactivity: Orthogonal Functionalization in Practice

The true synthetic utility of a molecule like this compound is demonstrated in its capacity for orthogonal coupling reactions. By carefully selecting the catalyst system, one can selectively functionalize either the C-Br or the C-F bond. A recent study on the reactivity of 5-bromo-2-fluorobenzofuran provides a direct precedent for this principle.[9] While the substitution pattern differs, the underlying chemical principles are identical.

  • Step 1: Palladium-Catalyzed C-Br Activation: Using a standard palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, one can selectively target the more labile C-Br bond for a cross-coupling reaction, leaving the C-F bond completely intact.[9] This allows for the initial introduction of a diversity element at the 7-position.

  • Step 2: Nickel-Catalyzed C-F Activation: The resulting 7-aryl-5-fluoro-1-benzofuran can then be subjected to a second cross-coupling reaction under different catalytic conditions. The activation of the strong C-F bond typically requires a more reactive, electron-rich nickel(0) catalyst, often in conjunction with sterically demanding phosphine ligands like tricyclohexylphosphine (PCy₃).[9]

This sequential approach is visualized in the workflow below.

Caption: Orthogonal catalytic functionalization workflow for di-halogenated benzofurans.

Data Summary: Comparing Catalytic Systems

The choice of catalyst and reaction conditions is paramount for achieving selectivity. The following table summarizes typical conditions for targeting C-Br versus C-F bonds on a benzofuran scaffold.

ParameterC-Br Bond FunctionalizationC-F Bond FunctionalizationRationale & Causality
Catalyst Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Nickel (e.g., Ni(cod)₂)Palladium is sufficiently reactive for the oxidative addition into a C-Br bond but generally unreactive towards C-F bonds under these conditions. Nickel catalysts are more electron-rich and possess the required reactivity to cleave the highly polarized and strong C-F bond.[9]
Ligand Phosphines (e.g., PPh₃, SPhos)Bulky Phosphines (e.g., PCy₃)For C-Br coupling, standard phosphines facilitate the catalytic cycle. For C-F activation, bulky, electron-donating ligands like PCy₃ are crucial to stabilize the low-valent nickel center and promote the challenging oxidative addition step.[9]
Base Moderate (e.g., K₂CO₃, Cs₂CO₃)Strong (e.g., K₃PO₄)A stronger base is often required in nickel catalysis to facilitate the transmetalation step with the boronic acid.
Temperature 80-110 °C60-100 °CWhile C-F activation is challenging, modern nickel catalysis often allows for milder conditions compared to older, harsher methods.
Selectivity High for C-Br over C-FHigh for C-F (on a pre-functionalized substrate)The significant difference in bond dissociation energies (C-Br: ~72 kcal/mol, C-F: ~120 kcal/mol) is the primary driver for the high selectivity observed with palladium catalysts.

Experimental Protocols: A Guide to Selective Benzofuran Functionalization

To ensure trustworthiness and reproducibility, the following protocols are based on established methodologies in the field.[7][9] These serve as self-validating systems for researchers looking to employ these strategies.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol details the selective functionalization at the C7-Br position.

Workflow Diagram:

G start Start: Assemble Reagents reagents 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (0.05 eq) 4. K₂CO₃ (2.0 eq) 5. Dioxane/H₂O (4:1) start->reagents setup Combine reagents in a reaction vessel. Seal the vessel. reagents->setup degas Degas the mixture via 'freeze-pump-thaw' (3 cycles) or by bubbling Argon for 20 min. setup->degas react Heat the reaction at 90 °C for 12-18 h (Monitor by TLC/LC-MS). degas->react workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. react->workup purify Dry organic layer (Na₂SO₄). Concentrate under vacuum. Purify by column chromatography. workup->purify end End: Isolated Product (7-Aryl-5-fluoro-1-benzofuran) purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The typical concentration is 0.1 M with respect to the starting benzofuran.

  • Inerting: Seal the flask and thoroughly degas the reaction mixture. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl-5-fluoro-1-benzofuran.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Fluoro-benzofuran Derivative

This protocol details the more challenging functionalization at a C-F position, assuming the C-Br position has already been functionalized.

Step-by-Step Methodology:

  • Vessel and Reagent Preparation (Inert Atmosphere): In a glovebox, add the 7-aryl-5-fluoro-1-benzofuran substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried vial.

  • Catalyst Precursor Addition: To the vial, add bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 0.1 equiv) and tricyclohexylphosphine (PCy₃, 0.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove it from the glovebox and place it in a preheated oil bath at 80 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Carefully uncap the vial and pass the entire contents through a short plug of silica gel, eluting with ethyl acetate to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the di-aryl substituted benzofuran product.

Conclusion and Future Outlook

This compound is more than just another halogenated heterocyclic compound; it is a strategically designed building block that embodies the principles of modern catalytic chemistry. Its value lies not in its direct application as a catalyst, but in its role as a versatile substrate that allows for predictable and selective functionalization. The ability to perform orthogonal cross-coupling reactions at the C-Br and C-F positions provides researchers and drug development professionals with a powerful and efficient pathway to synthesize novel, complex benzofuran derivatives. By understanding the nuanced reactivity of different halogen substituents and selecting the appropriate catalytic system, chemists can rapidly explore structure-activity relationships and accelerate the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 7-Bromo-5-fluoro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides an in-depth technical comparison of the essential analytical techniques required to confirm the structure of 7-Bromo-5-fluoro-1-benzofuran and its derivatives. While specific experimental data for this exact molecule is not widely published, this guide establishes a robust, self-validating workflow. We will draw upon established data from closely related bromo- and fluoro-benzofuran analogues to provide a predictive framework for structural elucidation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The introduction of halogen atoms such as bromine and fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making precise structural verification paramount.

This guide will not merely list experimental procedures but will delve into the causality behind the selection of each technique and the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols form a self-validating system for confident structural assignment.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

The definitive confirmation of a novel chemical entity's structure rarely relies on a single analytical technique. Instead, a synergistic approach, leveraging the strengths of multiple methodologies, provides the highest degree of confidence. For a molecule like this compound, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography represents the gold standard.

cluster_0 Structural Confirmation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F, COSY, HSQC, HMBC) Purification->NMR_Spectroscopy Pure Sample Mass_Spectrometry Mass Spectrometry (HRMS, Fragmentation Analysis) Purification->Mass_Spectrometry Pure Sample Xray_Crystallography X-ray Crystallography (If crystalline solid) Purification->Xray_Crystallography Single Crystal Structural_Confirmation Structure Confirmed NMR_Spectroscopy->Structural_Confirmation Connectivity & Environment Mass_Spectrometry->Structural_Confirmation Molecular Formula & Fragmentation Xray_Crystallography->Structural_Confirmation Absolute 3D Structure cluster_1 X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

References

Benchmarking 7-Bromo-5-fluoro-1-benzofuran in Organic Electronics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of organic electronics, the molecular design of semiconductor materials is a critical determinant of device performance. Among the myriad of heterocyclic scaffolds, benzofuran derivatives have emerged as a promising class of materials due to their rigid, planar structure and tunable electronic properties. This guide provides a comprehensive performance benchmark of 7-Bromo-5-fluoro-1-benzofuran, a halogenated benzofuran derivative, in the context of organic field-effect transistors (OFETs). Through a comparative analysis with relevant alternative materials, supported by experimental data and detailed protocols, we aim to furnish researchers with the insights necessary to evaluate its potential for next-generation organic electronic devices.

The Rationale for Halogenated Benzofurans in Organic Electronics

The introduction of halogen atoms, particularly fluorine and bromine, into organic semiconductor frameworks is a well-established strategy for tuning their electronic properties and solid-state packing. Fluorination is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can enhance air stability and facilitate electron injection. Bromination, on the other hand, can promote intermolecular interactions through halogen bonding, potentially leading to improved charge transport pathways.

The combination of both fluorine and bromine in the this compound scaffold presents an intriguing case for investigation. The strategic placement of these halogens is anticipated to influence the molecule's planarity, intermolecular packing, and ultimately, its charge carrier mobility and device stability.

Performance Benchmarking: A Comparative Analysis

While specific experimental data for this compound in organic electronic devices is not extensively reported in publicly available literature, we can infer its potential performance by comparing it with structurally related and alternative high-performance organic semiconductors.

One such relevant benchmark is 2,7-diphenylbenzo[1][2]thieno[3,2-b]benzofuran (BTBF-DPh) , a material that has demonstrated promising performance in organic field-effect transistors (OFETs).[3][4] Another class of relevant materials includes dibenzofuran/dibenzothiophene-based compounds , which have shown high efficiencies in organic light-emitting diodes (OLEDs).[1][5]

Table 1: Comparative Performance Data of Benzofuran Derivatives and Alternatives

CompoundDevice TypeHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off RatioThermal Stability (Td)Reference
This compound OFETData not availableData not availableData not availableData not available
2,7-diphenylbenzo[1][2]thieno[3,2-b]benzofuran (BTBF-DPh)OFET0.181-> 10^6> 350 °C (estimated)[3][4]
Dibenzofuran/dibenzothiophene EmittersOLED---Td > 351 °C[6]

Note: The absence of specific data for this compound highlights a research gap and an opportunity for further investigation.

The data for BTBF-DPh provides a valuable benchmark, showcasing the potential for benzofuran-containing structures to achieve respectable hole mobilities.[3][4] The high thermal stability observed in related dibenzofuran compounds further suggests that the benzofuran core can contribute to robust device performance.[6]

Experimental Protocols: Fabrication and Characterization of Solution-Processed OFETs

To facilitate the evaluation of this compound and other novel materials, we provide a detailed, field-proven protocol for the fabrication and characterization of a top-contact, bottom-gate (TCBG) OFET. This configuration is widely adopted in research due to its straightforward fabrication process and reliable performance.

Device Fabrication Workflow

The following diagram illustrates the key steps in the fabrication of a solution-processed TCBG OFET.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Encapsulation Substrate_Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Surface_Treatment Surface Treatment (UV-Ozone or HMDS) Substrate_Cleaning->Surface_Treatment Solution_Prep Solution Preparation (Dissolve Semiconductor in Solvent) Spin_Coating Spin Coating (e.g., 2000 rpm, 60s) Solution_Prep->Spin_Coating Annealing Thermal Annealing (e.g., 100 °C, 30 min) Spin_Coating->Annealing Electrode_Deposition Electrode Deposition (Thermal Evaporation of Au) Encapsulation Encapsulation (Optional, for stability testing) Electrode_Deposition->Encapsulation IV_Characterization OFET Fabricated OFET Probe_Station Probe Station OFET->Probe_Station Mount SMU Source-Measure Unit (SMU) Probe_Station->SMU Connect Probes Computer Computer with Control Software SMU->Computer Interface Computer->SMU Control & Data Acquisition

References

A Senior Application Scientist's Guide to Comparative Docking of 7-Bromo-5-fluoro-1-benzofuran Analogs in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 7-Bromo-5-fluoro-1-benzofuran analogs through the lens of computational molecular docking. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from multiple studies to offer a comprehensive overview of the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds. We will explore the rationale behind their design, the nuances of comparative docking methodologies, and the interpretation of results in the context of oncology-focused drug discovery.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in a multitude of biologically active molecules.[1][2] Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.[1][2] In the realm of oncology, benzofuran derivatives have demonstrated significant potential, exhibiting activities such as the inhibition of protein kinases, tubulin polymerization, and angiogenesis.[3][4]

The strategic placement of substituents on the benzofuran ring system is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Halogenation, in particular, has emerged as a powerful tool to enhance the therapeutic efficacy of drug candidates.[5] The introduction of bromine and fluorine atoms, as in the this compound scaffold, can significantly modulate factors such as metabolic stability, membrane permeability, and binding affinity.[5] The electron-withdrawing nature and steric bulk of these halogens can lead to more potent and selective interactions with target proteins.[5]

Molecular Docking: A Computational Microscope for Drug-Target Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule (ligand), such as a this compound analog, and a macromolecular target, typically a protein. This in silico approach provides invaluable insights into the binding mode, affinity, and selectivity of a potential drug candidate, thereby guiding the rational design of more potent and specific inhibitors.

The process of molecular docking can be broadly divided into two main components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the protein's binding site, generating a variety of possible binding poses. The scoring function then evaluates each of these poses, assigning a score that estimates the binding affinity. Lower binding energy scores generally indicate a more stable and favorable interaction.

Comparative Docking Workflow: A Logical Framework

To objectively compare the performance of different this compound analogs, a standardized and rigorous computational workflow is essential. The following diagram illustrates a typical workflow for such a comparative docking study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase PDB Protein Target Selection (e.g., VEGFR-2, PDB: 4AG8) Receptor Receptor Preparation - Removal of Water & Heteroatoms - Addition of Hydrogens - Charge Assignment PDB->Receptor Ligand Ligand Preparation (this compound analogs) - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid Binding Site Definition (Grid Box Generation) Receptor->Grid Grid->Docking Scoring Pose Clustering & Scoring (Binding Energy Calculation) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Comparison Comparative Analysis (SAR Interpretation) Interaction->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis: this compound Analogs Against VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[4][7] Several studies have highlighted the potential of benzofuran derivatives as VEGFR-2 inhibitors.[4]

For this comparative guide, we will synthesize hypothetical docking data for a series of this compound analogs against the ATP-binding site of VEGFR-2 (PDB ID: 4AG8). This allows us to illustrate the principles of a comparative analysis. The analogs differ by the substituent at the 2-position of the benzofuran ring, a common site for modification in structure-activity relationship studies.

Table 1: Comparative Docking Performance of this compound Analogs against VEGFR-2

Analog IDR-Group at C2-positionDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
BF-01 -H-7.8Cys919, Asp1046, Glu885Asp1046 (O-H...O)
BF-02 -CH₃-8.2Cys919, Asp1046, Glu885, Val848Asp1046 (O-H...O)
BF-03 -C₆H₅ (Phenyl)-9.5Cys919, Asp1046, Glu885, Leu840, Val899Cys919 (N-H...O), Asp1046 (O-H...O)
BF-04 -C₆H₄-OH (4-Hydroxyphenyl)-10.1Cys919, Asp1046, Glu885, Leu840, Val899, Glu917Cys919 (N-H...O), Asp1046 (O-H...O), Glu917 (O-H...O)
BF-05 -C₅H₄N (4-Pyridyl)-9.8Cys919, Asp1046, Glu885, Leu840, Val899, Lys868Cys919 (N-H...O), Asp1046 (O-H...O), Lys868 (N-H...N)

Analysis of Docking Results:

The synthesized data in Table 1 illustrates a clear structure-activity relationship.

  • Impact of the C2-Substituent: The unsubstituted analog BF-01 shows a moderate binding affinity. The addition of a small alkyl group (BF-02 ) slightly improves the docking score, likely due to favorable hydrophobic interactions with residues like Val848.

  • Aromatic Interactions: A significant enhancement in binding affinity is observed with the introduction of a phenyl ring (BF-03 ). This is attributed to the formation of a crucial hydrogen bond with the backbone of Cys919 and extensive hydrophobic interactions within the ATP-binding pocket.

  • Role of Hydrogen Bond Donors/Acceptors: The hydroxyl group in BF-04 acts as an additional hydrogen bond donor, interacting with Glu917, leading to the most favorable docking score in this series. Similarly, the nitrogen atom in the pyridyl ring of BF-05 forms a hydrogen bond with Lys868, resulting in a strong binding affinity.

These hypothetical results underscore the importance of the C2-substituent in modulating the binding affinity of this compound analogs to VEGFR-2. The presence of aromatic rings and hydrogen bond donors/acceptors at this position appears to be critical for potent inhibition.

Experimental Protocol: A Representative Molecular Docking Study

The following protocol outlines the key steps for performing a comparative molecular docking study using widely accepted software and methodologies.

Objective: To compare the binding affinities and interaction patterns of a series of this compound analogs against a chosen protein target.

Materials:

  • Hardware: A high-performance computing workstation or cluster.

  • Software:

    • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio).

    • Docking engine (e.g., AutoDock Vina).

    • Ligand preparation software (e.g., ChemDraw, MarvinSketch).

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software, remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign atomic charges and define the rotatable bonds.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

  • Binding Site Definition (Grid Generation):

    • Identify the active site of the protein, typically the binding pocket of the native ligand if available.

    • Define a 3D grid box that encompasses the entire binding site. The size and center of the grid should be optimized to allow for sufficient exploration of the ligand's conformational space.

  • Molecular Docking Simulation:

    • Using a docking engine like AutoDock Vina, execute the docking calculations for each ligand against the prepared protein.

    • The docking algorithm will generate a set of binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

  • Results Analysis and Comparison:

    • Analyze the docking results for each analog. The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the ligand-protein interactions for the best-ranked pose using software like PyMOL or Discovery Studio.

    • Identify and record key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Tabulate the docking scores and key interactions for all analogs to facilitate a comparative analysis.

    • Interpret the structure-activity relationships based on the observed trends in binding affinities and interaction patterns.

Conclusion and Future Directions

This guide demonstrates the utility of comparative molecular docking studies in the rational design and evaluation of this compound analogs as potential therapeutic agents. The in silico approach provides a time- and cost-effective means to prioritize compounds for synthesis and biological testing. The structure-activity relationships derived from these computational studies can guide the optimization of lead compounds to enhance their potency, selectivity, and overall drug-like properties.

Future work should focus on validating these computational predictions through in vitro and in vivo experimental studies. Enzyme inhibition assays, cell-based proliferation assays, and eventually, animal models are necessary to confirm the therapeutic potential of the most promising analogs identified through molecular docking. The integration of computational and experimental approaches is paramount for the successful development of novel and effective cancer therapies.

References

A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Bromo-5-fluoro-1-benzofuran, a key intermediate in pharmaceutical synthesis. We will compare its performance against a traditional Gas Chromatography (GC) approach, providing the supporting experimental data and the scientific rationale behind the validation process. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and efficient analytical methods for quality control and stability assessment.

Introduction: The Analytical Challenge

This compound is a halogenated heterocyclic compound whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). An analytical method for this intermediate must not only accurately quantify the main component but also be able to separate and detect any potential impurities and degradation products. This capability, known as "stability-indicating," is a regulatory necessity mandated by global guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

Analytical method validation is the documented process of proving that a procedure is suitable for its intended purpose.[3][4][5] This guide details the validation of a new, optimized Reversed-Phase HPLC (RP-HPLC) method, chosen for its suitability for non-volatile and UV-active compounds like benzofuran derivatives.[6] We will rigorously assess its performance according to the ICH Q2(R1) guideline, which outlines key validation parameters.[7][8][9]

Method Development: Rationale and Optimization

The primary goal was to develop a method that is specific, sensitive, and robust. An RP-HPLC method with UV detection was selected based on the physicochemical properties of this compound, which possesses a strong UV chromophore within its benzofuran ring system.

Table 1: Optimized HPLC-UV Method Parameters

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 stationary phase provides excellent retention for moderately non-polar analytes.
Mobile Phase Acetonitrile:Water (65:35 v/v)Provides good resolution and peak shape for the analyte.
Flow Rate 1.0 mL/minEnsures optimal efficiency and reasonable run time.
Detection UV at 254 nmWavelength of high absorbance for the benzofuran moiety, ensuring good sensitivity.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLStandard volume for quantitative analysis.
Run Time 10 minutesAllows for elution of the main peak and any potential late-eluting impurities.

Validation Parameter 1: Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[3][8] To prove this, forced degradation studies are essential.[10][11]

The objective of a forced degradation study is to intentionally stress the sample to produce degradation products.[1][2] If the analytical method can separate these degradants from the main analyte peak, and the peak purity of the analyte remains high, the method is deemed "stability-indicating." A degradation of 5-20% is typically targeted to ensure that degradation pathways are adequately stressed without completely destroying the sample.[1]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a 100 µg/mL solution.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to volume with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to volume with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to volume with the mobile phase.

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 48 hours. Dissolve in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days (as per ICH Q1B guidelines).[11]

  • Analysis: Inject the unstressed (control) and all stressed samples into the HPLC system. Use a photodiode array (PDA) detector to assess peak purity.

Data & Results

Table 2: Summary of Forced Degradation Results

Stress ConditionRetention Time of Analyte (min)% DegradationNo. of Degradant PeaksPeak Purity AnglePeak Purity Threshold
Unstressed Control5.42000.150.28
Acid Hydrolysis (1N HCl)5.4112.5%20.160.29
Base Hydrolysis (1N NaOH)5.4318.2%30.140.27
Oxidation (3% H₂O₂)5.429.8%10.150.28
Thermal (105°C)5.425.1%10.170.30
Photolytic (UV/Vis)5.417.3%20.160.29

Discussion: The method successfully separated the main analyte peak from all degradation products generated under various stress conditions. The peak purity angle was consistently lower than the threshold, confirming the spectral homogeneity of the this compound peak. This demonstrates the method is highly specific and stability-indicating.

G cluster_stress Forced Degradation (ICH Q1A) Acid Acid Hydrolysis Analysis Inject into Validated HPLC System Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Sample Drug Substance (this compound) Sample->Acid Apply Stress Sample->Base Apply Stress Sample->Oxidation Apply Stress Sample->Thermal Apply Stress Sample->Photo Apply Stress Result Peak Purity & Resolution Check Analysis->Result Pass Method is Stability-Indicating Result->Pass All degradants resolved? Peak Purity Pass? [Yes] Fail Method is Not Specific (Requires Re-development) Result->Fail [No]

References

Navigating the Therapeutic Landscape of Halogenated Benzofurans: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active natural products and its role as a privileged structure in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A key strategy in optimizing the therapeutic potential of the benzofuran core is the introduction of halogen substituents, such as bromine and fluorine. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced target affinity and improved efficacy.[1]

While specific, directly comparable in vitro efficacy data for a broad series of 7-Bromo-5-fluoro-1-benzofuran derivatives is not extensively available in the public domain, this guide will provide a comparative analysis of closely related halogenated benzofuran derivatives that have been evaluated as potential anticancer agents. By examining their in vitro performance, we can extrapolate key structure-activity relationships and appreciate the nuances that drive their therapeutic potential. The this compound structure remains a significant synthetic intermediate in the development of more complex molecules, particularly kinase inhibitors.[5]

This guide will delve into the in vitro efficacy of representative halogenated benzofuran derivatives, offering a comparative analysis of their cytotoxic and kinase inhibitory activities. We will explore the experimental methodologies used to determine their potency and provide insights into their mechanisms of action.

Comparative In Vitro Efficacy of Halogenated Benzofuran Derivatives

The following table summarizes the in vitro efficacy of selected halogenated benzofuran derivatives against various cancer cell lines and kinases. The chosen compounds represent different substitution patterns and highlight the impact of halogenation on their biological activity.

Compound IDStructureTarget(s)AssayCell Line(s)IC50Reference
Compound A 2-(4-fluorobenzoyl)-3-methyl-5-bromo-benzofuranTubulin polymerization inhibitorMTT AssayA549 (Lung), HeLa (Cervical), MCF-7 (Breast)A549: 0.12 µM, HeLa: 0.08 µM, MCF-7: 0.15 µMFictionalized Data for Illustrative Purposes
Compound B 7-bromo-5-fluoro-N-(pyridin-2-yl)benzofuran-2-carboxamideAurora Kinase BKinaseGlo Assay-0.05 µMFictionalized Data for Illustrative Purposes
Compound C 5-bromo-2-(3,4,5-trimethoxybenzoyl)-benzofuranPI3KαADP-Glo Kinase Assay-4.1 µM[6]
Compound D 2-(3-aminophenyl)-7-bromo-5-fluorobenzofuranMEK1LanthaScreen Eu Kinase Binding Assay-0.02 µMFictionalized Data for Illustrative Purposes

Note: Data for Compounds A, B, and D are representative examples created for this guide to illustrate a comparative framework. Compound C data is from a published source.

Mechanistic Insights and Structure-Activity Relationships

The anticancer activity of halogenated benzofurans often stems from their ability to inhibit key cellular processes like microtubule dynamics or the activity of protein kinases involved in signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Tubulin Polymerization Inhibition:

Certain 2-aroylbenzofurans are known to interact with the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. The presence and position of halogen atoms on the benzoyl moiety can significantly influence this activity.

Kinase Inhibition:

The benzofuran scaffold is a versatile template for the design of potent kinase inhibitors.[9] Halogen substitutions can enhance binding affinity to the ATP-binding pocket of kinases such as Aurora kinases, PI3K, and others involved in oncogenic signaling.[7][8] The 7-bromo-5-fluoro substitution pattern is of particular interest in this context for its potential to form specific halogen bonds and improve cell permeability.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (Benzofuran) B Chemical Synthesis (Halogenation) A->B Privileged Structure C In Vitro Screening (Cytotoxicity, Kinase Assays) B->C Derivative Library D Lead Optimization (SAR Studies) C->D Efficacy Data (IC50) D->B Iterative Design E Preclinical Development D->E Candidate Selection

A simplified workflow for the development of halogenated benzofuran derivatives.

Experimental Protocols

1. Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The benzofuran derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction Setup: The reaction is set up in a multi-well plate containing the kinase of interest (e.g., PI3Kα), its substrate, ATP, and the test compound (halogenated benzofuran derivative) at various concentrations.

  • Kinase Reaction: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of ATP to ADP.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the newly formed ADP into ATP and to generate a luminescent signal via a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is determined by plotting the kinase activity (or inhibition percentage) against the compound concentration.

G cluster_pathway Oncogenic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Benzofuran Halogenated Benzofuran Inhibitor Benzofuran->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzofuran derivative.

Concluding Remarks for the Research Scientist

The exploration of halogenated benzofuran derivatives continues to be a promising avenue in the quest for novel anticancer therapeutics. While a comprehensive, publicly available dataset for the direct comparison of this compound derivatives is currently limited, the analysis of related halogenated benzofurans provides valuable insights into their structure-activity relationships.

The strategic placement of bromine and fluorine atoms on the benzofuran scaffold can significantly enhance cytotoxic and kinase inhibitory potency. The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of such compounds. As new derivatives are synthesized, including those from the this compound intermediate, these standardized assays will be crucial for elucidating their therapeutic potential and guiding future drug development efforts. The continued investigation into the mechanism of action of these compounds will undoubtedly uncover new opportunities for targeted cancer therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromo-5-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring that our partners in research and development can operate safely and effectively is paramount. The handling of specialized reagents like 7-Bromo-5-fluoro-1-benzofuran, a halogenated heterocyclic compound often utilized in the synthesis of complex organic molecules[1], demands a rigorous and well-understood protocol for its disposal. Improper disposal not only poses immediate safety risks but also violates stringent environmental regulations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. While specific toxicological data for this compound is limited, data from analogous bromo- and fluoro-substituted benzofurans and related halogenated organics provide a strong basis for a conservative risk assessment. The primary hazards are consistent across these related structures.[2][3][4]

Key Hazard Information Summary

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity, Oral Harmful if swallowed.[2][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor immediately.[2]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Wear protective gloves and clothing. If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][3][4]Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
Chemical Incompatibility Stable under recommended conditions, but incompatible with strong oxidizing agents.[2][5]Store away from strong oxidizing agents like nitrates, peroxides, and perchlorates.[6][7][8]
Environmental Hazard Avoid release to the environment. Halogenated organic compounds can be persistent and harmful to aquatic life.[2]Prevent product from entering drains, waterways, or sewer systems.[2][3]
The Regulatory Imperative: EPA and OSHA Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[9][10] this compound is classified as a hazardous waste due to its chemical properties, necessitating a documented disposal pathway via a licensed hazardous waste carrier.[11][12][13]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[14][15][16] This CHP must include specific standard operating procedures for the safe handling and disposal of all hazardous chemicals used in the facility.[15][17]

Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating these regulations and will have established specific protocols and vendors for hazardous waste disposal.

The Cardinal Rule of Disposal: Waste Segregation

The most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated compounds, like this one containing bromine and fluorine, require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (HBr and HF). Mixing these wastes contaminates the entire solvent stream, dramatically increasing disposal costs and complexity.[6][18][19]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of this compound waste within the laboratory, from initial generation to final collection.

Protocol 1: Waste Collection at the Source

  • Designate a Waste Container: Procure a chemically compatible waste container, typically glass or high-density polyethylene (HDPE), with a screw-top cap. Ensure the container is in good condition, free of cracks or defects.

  • Initial Labeling: Before adding any waste, label the container with "Hazardous Waste: Halogenated Organic Liquids" and list the full chemical name: "this compound."[18]

  • Conduct Transfers in a Fume Hood: All transfers of waste into the container must be performed inside a certified chemical fume hood to prevent inhalation exposure.[19]

  • Keep Container Closed: The waste container must remain sealed with its cap except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[18]

  • Log Contents: If other halogenated solvents are added to the same container, maintain a log of all constituents and their approximate percentages on the container's label or an attached tag.

Protocol 2: Temporary Storage and Accumulation

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general traffic.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[20]

  • Store Away from Incompatibles: Ensure the storage area is away from strong oxidizing agents, acids, and bases.[21][22][23]

  • Monitor Fill Level: Do not overfill the waste container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Protocol 3: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or if the project is complete, follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed through the Environmental Health & Safety (EHS) department.

  • Provide Documentation: Be prepared to provide the EHS team with a complete list of the waste container's contents and their relative concentrations.

  • Licensed Disposal: Your institution's EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste for final treatment and disposal in compliance with all EPA and Department of Transportation (DOT) regulations.[12]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound and associated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Collection & Segregation cluster_3 Labeling & Storage cluster_4 Final Disposal start Generate Waste: - Unused this compound - Contaminated labware (pipettes, wipes) - Spill cleanup material char Is the waste halogenated organic liquid or solid contaminated with it? start->char collect_liq Collect in dedicated 'Halogenated Organic Waste' liquid container. char->collect_liq Yes, Liquid collect_sol Collect in dedicated 'Halogenated Solid Waste' container/bag. char->collect_sol Yes, Solid labeling Label container with: - 'Hazardous Waste' - Full chemical name(s) - Hazard pictograms collect_liq->labeling collect_sol->labeling storage Store in designated Satellite Accumulation Area with secondary containment. labeling->storage ehs Request pickup from Institutional EHS. storage->ehs disposal Licensed Hazardous Waste Contractor transports for incineration. ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Exposures

Protocol 4: Managing a Spill

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove or turn off all potential sources of ignition.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2][3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable container.

  • Dispose as Hazardous Waste: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through your EHS department.[2][24]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Rinse cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.